Lynronne-3
Description
Structure
2D Structure
Properties
Molecular Formula |
C119H187N43O25S |
|---|---|
Molecular Weight |
2652.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C119H187N43O25S/c1-61(2)52-81(104(178)152-80(42-44-90(122)166)102(176)156-84(55-67-28-13-9-14-29-67)107(181)149-76(36-21-47-139-116(129)130)97(171)145-73(94(124)168)41-43-89(121)165)154-110(184)87(60-188)159-105(179)82(53-62(3)4)153-101(175)78(38-23-49-141-118(133)134)151-108(182)86(57-69-59-143-72-33-18-17-32-70(69)72)158-111(185)88-40-25-51-162(88)113(187)93(65(7)164)161-103(177)79(39-24-50-142-119(135)136)148-98(172)77(37-22-48-140-117(131)132)150-106(180)83(54-66-26-11-8-12-27-66)155-99(173)74(34-19-45-137-114(125)126)146-95(169)63(5)144-112(186)92(64(6)163)160-109(183)85(56-68-30-15-10-16-31-68)157-100(174)75(35-20-46-138-115(127)128)147-96(170)71(120)58-91(123)167/h8-18,26-33,59,61-65,71,73-88,92-93,143,163-164,188H,19-25,34-58,60,120H2,1-7H3,(H2,121,165)(H2,122,166)(H2,123,167)(H2,124,168)(H,144,186)(H,145,171)(H,146,169)(H,147,170)(H,148,172)(H,149,181)(H,150,180)(H,151,182)(H,152,178)(H,153,175)(H,154,184)(H,155,173)(H,156,176)(H,157,174)(H,158,185)(H,159,179)(H,160,183)(H,161,177)(H4,125,126,137)(H4,127,128,138)(H4,129,130,139)(H4,131,132,140)(H4,133,134,141)(H4,135,136,142)/t63-,64+,65+,71-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,92-,93-/m0/s1 |
InChI Key |
GBZDTJFVEQMUOX-FIOGHASOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Lynronne-3: A Technical Guide to its Antimicrobial Mechanism of Action Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lynronne-3, a novel antimicrobial peptide (AMP) identified from the rumen microbiome, has demonstrated significant bactericidal activity against meth-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its interaction with the MRSA cell membrane. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the peptide's activity and the experimental workflows used in its characterization. The primary mechanism of this compound is the rapid permeabilization of the bacterial cell membrane, leading to loss of cellular integrity and swift cell death.
Introduction
The emergence of multidrug-resistant pathogens, particularly MRSA, represents a critical threat to global public health. Antimicrobial peptides are a promising class of therapeutics due to their broad-spectrum activity and novel mechanisms of action that can circumvent conventional resistance pathways. This compound is a cationic AMP that has shown potent and rapid bactericidal effects against various MRSA strains.[1] Understanding the precise mechanism by which this compound exerts its antimicrobial activity is crucial for its development as a potential therapeutic agent. This guide synthesizes the current knowledge on this compound's mode of action against MRSA.
Physicochemical Properties and Antimicrobial Activity
This compound is a cationic peptide with a net positive charge, a characteristic feature of many AMPs that facilitates their interaction with negatively charged bacterial membranes.[2]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against MRSA Strains
| MRSA Strain | MIC Range (µg/mL) | Reference |
| Various MRSA strains | 32-128 | [1] |
Core Mechanism of Action: Membrane Permeabilization
The primary mechanism of action of this compound against MRSA is the disruption of the bacterial cell membrane.[1] This interaction is driven by the electrostatic attraction between the cationic peptide and the negatively charged components of the MRSA cell envelope, such as lipoteichoic acid (LTA) and phospholipids like phosphatidylglycerol (PG).[1]
Upon binding to the membrane surface, this compound is thought to insert into the lipid bilayer, leading to the formation of pores or other membrane destabilizing effects. This disruption results in the leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.[1]
Diagram 1: Proposed Mechanism of this compound Action on the MRSA Cell Membrane
Caption: this compound targets the MRSA membrane, causing pore formation and leakage.
Kinetics of Bactericidal Activity
A hallmark of this compound's action is its rapid bactericidal effect. Time-kill assays have demonstrated a significant reduction in MRSA viability within a very short exposure time.
Table 2: Bactericidal Activity of this compound against MRSA
| Treatment | Time | Log10 CFU/mL Reduction | Reference |
| This compound (at 3x MIC) | 10 min | >8 | [1] |
| Vancomycin (at 3x MIC) | Varies | 1 to >4 | [1] |
Serum Stability
The stability of antimicrobial peptides in the presence of serum proteases is a critical factor for their potential systemic applications. This compound has demonstrated greater stability in serum compared to its counterpart, Lynronne-1.
Table 3: Serum Stability of Lynronne Peptides
| Peptide | Time in 25% Serum | Remaining Peptide (%) | Reference |
| This compound | 2 hours | ≥88 | [1] |
| This compound | 6 hours | 34 | [1] |
| Lynronne-1 | 2 hours | 48 | [1] |
| Lynronne-1 | 6 hours | 15 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against MRSA is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Prepare a twofold serial dilution of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized MRSA suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Diagram 2: Experimental Workflow for MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population.
Protocol:
-
Grow MRSA to the mid-logarithmic phase and dilute to approximately 1 x 10^6 CFU/mL in CAMHB.
-
Add this compound at a concentration of 3x MIC.
-
Incubate the culture at 37°C with shaking.
-
At specified time intervals (e.g., 0, 10, 30, 60 minutes), withdraw aliquots, perform serial dilutions, and plate on appropriate agar plates.
-
Incubate the plates at 37°C for 24 hours and count the number of colonies to determine the CFU/mL at each time point.
Diagram 3: Experimental Workflow for Time-Kill Assay
Caption: Workflow for assessing the bactericidal kinetics of this compound.
Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay uses the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes, to assess membrane permeabilization.
Protocol:
-
Wash and resuspend mid-log phase MRSA cells in a suitable buffer.
-
Add PI to the bacterial suspension.
-
Add this compound at the desired concentration.
-
Measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates PI intercalation with DNA, signifying membrane damage.
Diagram 4: Logic of the Propidium Iodide Assay
References
The a-Helical Conformation of Lynronne Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the alpha-helical conformation of Lynronne peptides, a class of antimicrobial peptides (AMPs) with therapeutic potential. The structural characteristics of these peptides, particularly Lynronne-1, are crucial for their antimicrobial activity. This document summarizes the key quantitative findings, details the experimental protocols used for their characterization, and visualizes the underlying scientific concepts.
Structural Conformation and Helicity of Lynronne-1
Lynronne-1 is an antimicrobial peptide identified in the rumen microbiome.[1][2] Its structure and conformation are highly dependent on the environment. In an aqueous buffer solution, Lynronne-1 adopts a random coil structure. However, in the presence of membrane-mimicking environments, such as detergent micelles or bacterial model membranes, it folds into an α-helical conformation.[1] This induced folding is a hallmark of many antimicrobial peptides and is critical for their membrane-lytic activity.
The α-helical structure of Lynronne-1 is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces.[1] This arrangement is crucial for its interaction with and disruption of bacterial cell membranes. The helical region in Lynronne-1 has been identified through NMR spectroscopy to span from residue Arginine-3 to Valine-15.[1]
Quantitative Analysis of Helical Content
While precise percentage helicity values for Lynronne-1 and its variants are not explicitly detailed in the primary literature, Circular Dichroism (CD) spectroscopy has been used to qualitatively assess the helical content. The intensity of the negative peaks at 208 nm and 222 nm, and the positive peak around 195 nm in CD spectra are characteristic of α-helical structures.[1] Variations in the amino acid sequence of Lynronne-1 have been shown to modulate its helicity and, consequently, its antimicrobial activity.
| Peptide Variant | Amino Acid Sequence | Observed Change in α-Helicity (relative to Lynronne-1) | Reference |
| Lynronne-1 | LPRRNRWSKIWKKVVTVFS-NH2 | Baseline | [1] |
| V₁₅T | LPRRNRWSKIWKKVT TVFS-NH2 | Reduced | [1] |
| I₁₀T V₁₅T | LPRRNRWSKT WKKVT TVFS-NH2 | Reduced | [1] |
| R₄L S₈L | LPRL NRWL KIWKKVVTVFS-NH2 | Increased | [1] |
Experimental Protocols
The structural analysis of Lynronne peptides has primarily relied on Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
Objective: To determine the conformational state (random coil vs. α-helix) of Lynronne peptides under different environmental conditions.
Methodology:
-
Sample Preparation: Peptides are dissolved in a suitable buffer, such as 25 mM sodium phosphate buffer at pH 6.8. The peptide concentration is maintained at a constant value (e.g., 50 μM) for all measurements.[1]
-
Membrane Mimetics: To induce helical folding, detergent micelles (e.g., 50 mM dodecylphosphocholine - DPC) or lipid vesicles that mimic bacterial or mammalian membranes are added to the peptide solution.[1]
-
Data Acquisition: CD spectra are recorded on a spectropolarimeter. Data is typically collected from approximately 190 nm to 260 nm.
-
Data Processing: The raw data, measured in millidegrees, is converted to Mean Residue Ellipticity (MRE) to normalize for peptide concentration and path length.[1] The MRE is then plotted against wavelength.
-
Analysis: The presence of characteristic spectral features indicates the secondary structure. For an α-helix, this includes negative bands at approximately 208 nm and 222 nm, and a positive band around 195 nm.[1] A spectrum with a single negative minimum around 200 nm is characteristic of a random coil.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution NMR spectroscopy is employed to determine the three-dimensional structure of peptides at atomic resolution.
Objective: To identify the specific amino acid residues involved in the α-helical structure of Lynronne-1.
Methodology:
-
Sample Preparation: The peptide is dissolved in a buffered solution containing a membrane mimetic (e.g., DPC micelles) to ensure a helical conformation.
-
Data Acquisition: A series of multidimensional NMR experiments are performed. For Lynronne-1, 2D ¹H-¹H Total Correlated Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments were utilized.[1]
-
Resonance Assignment: The acquired spectra are used to assign the specific resonance frequencies to each proton in the peptide. For Lynronne-1, 88% of all protons were assigned.[1]
-
Structural Analysis:
-
Chemical Shift Index (CSI): The ¹Hα chemical shifts are compared to random coil values. A continuous stretch of negative values in the CSI analysis is indicative of an α-helical region.[1]
-
NOE Analysis: The NOESY spectra reveal through-space proximities between protons. The pattern of NOE connectivities (e.g., strong dNN(i, i+1) and medium-range dαN(i, i+3) and dαβ(i, i+3) connectivities) is characteristic of an α-helix.
-
-
Structure Calculation: The distance restraints derived from NOE data, along with dihedral angle restraints from chemical shifts, are used in computational software to calculate a family of 3D structures consistent with the experimental data.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of Lynronne peptides.
References
Whitepaper: Unlocking the Therapeutic Potential of the Rumen Microbiome: A Technical Guide to the Discovery of Novel Antimicrobial Peptides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel therapeutic agents. The rumen microbiome, a complex and competitive anaerobic ecosystem, represents a vast, underexplored reservoir of unique bioactive compounds, including antimicrobial peptides (AMPs).[1] This dense microbial environment, characterized by intense competition for resources, drives the evolution and production of potent AMPs as a survival mechanism.[1] This technical guide provides a comprehensive overview of the methodologies for identifying, isolating, and characterizing novel AMPs from this unique biological niche. It details both functional metagenomic and in-silico computational approaches, presents quantitative data on recently discovered rumen-derived AMPs, and offers standardized protocols to guide future research and development in this promising field.
The Rumen as a Source for Novel Antimicrobials
The rumen is a natural bioreactor, hosting a diverse community of bacteria, archaea, protozoa, fungi, and viruses.[1][2] This complexity and the constant microbial warfare make it an exceptional source for novel antimicrobials.[2] Traditional culture-dependent methods significantly underestimate this microbial diversity, as only an estimated 10-20% of rumen microorganisms have been successfully cultured.[1] Therefore, culture-independent techniques like metagenomics and metatranscriptomics are essential for tapping into the full therapeutic potential of the rumen microbiome.[1][2] Recent studies have successfully identified novel AMPs from both the bacterial and eukaryotic components of the rumen, demonstrating potent activity against multi-drug resistant pathogens.[1][2][3][4]
Methodologies for AMP Discovery
The discovery of AMPs from the rumen microbiome employs two primary strategies: function-based screening of metagenomic libraries and sequence-based computational mining of metagenomic or metatranscriptomic data.
Functional Metagenomic Screening
This approach involves cloning large DNA fragments from the rumen environment into a host bacterium to create a metagenomic library. The library is then screened for the expression of functional antimicrobial activity.
-
Sample Collection & DNA Extraction:
-
Collect rumen digesta samples from cannulated animals (e.g., Holstein x Friesian cows).[2]
-
Immediately process or freeze samples at -80°C to preserve nucleic acid integrity.
-
Extract high molecular weight metagenomic DNA using a bead-beating and phenol-chloroform extraction method or a commercial kit optimized for complex samples.
-
-
Metagenomic Library Construction:
-
Partially digest the high molecular weight DNA with a restriction enzyme (e.g., HindIII).
-
Ligate the DNA fragments (typically 30-40 kb) into a suitable vector, such as a fosmid (e.g., pCC1FOS).
-
Package the ligation products into lambda phage particles.
-
Transfect a suitable E. coli host strain (e.g., EPI300-T1R) to generate a library of clones, each containing a unique fragment of rumen microbial DNA.[1]
-
-
Activity-Based Screening:
-
Plate the metagenomic library onto large-format agar plates.
-
Overlay the plates with a soft agar suspension of a target pathogen (e.g., Staphylococcus aureus).
-
Incubate the plates and visually screen for zones of growth inhibition (halos) around specific fosmid clones. These "positive" clones carry genes conferring antimicrobial activity.
-
-
Identification of Antimicrobial Genes:
-
Isolate the fosmid DNA from positive clones.
-
Perform shotgun sequencing on the isolated fosmid DNA.
-
Assemble the sequences and predict Open Reading Frames (ORFs).
-
Use bioinformatics tools to identify ORFs that encode putative AMPs based on characteristics like size, charge, and hydrophobicity.
-
Computational (In-Silico) Discovery
This strategy leverages sequencing data directly to predict AMP-encoding genes using specialized bioinformatics pipelines and machine learning models. It is particularly useful for mining metatranscriptomic data, which captures actively expressed genes.
-
Sample Collection & RNA Extraction:
-
Collect rumen samples as described previously. For metatranscriptomics, it is critical to immediately stabilize the RNA, for example, by flash-freezing in liquid nitrogen.
-
Extract total RNA using a method that minimizes degradation, such as a Trizol-based protocol followed by DNase treatment to remove contaminating DNA.
-
-
Sequencing & Assembly:
-
Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).
-
Construct a cDNA library and perform high-throughput sequencing (e.g., Illumina).
-
Perform quality control on raw reads (e.g., trimming adapters and low-quality bases).
-
Assemble the high-quality reads into transcripts (contigs) using a de novo assembler like Trinity or MEGAHIT.
-
-
AMP Prediction Pipeline:
-
ORF Prediction: Identify all potential ORFs from the assembled transcripts.
-
Homology Search: Use BLAST to compare predicted protein sequences against known AMP databases (e.g., APD, DBAASP).
-
Machine Learning Prediction: Submit sequences to multiple AMP prediction algorithms (e.g., ampir, AMPlify, PeptideRanker) that use machine learning to identify key physicochemical properties of AMPs.[5][6]
-
Filtering: Select candidate peptides that are predicted as antimicrobial by multiple tools, are typically less than 100 amino acids, and possess a net positive charge.
-
Novelty Check: Filter candidates against known protein databases (e.g., NCBI nr) to remove highly homologous sequences and prioritize novel discoveries.
-
-
Validation:
-
Chemically synthesize the most promising candidate peptides.
-
Experimentally validate their antimicrobial activity using Minimum Inhibitory Concentration (MIC) assays.
-
Characterization of Rumen-Derived AMPs
Once identified and synthesized, candidate AMPs must be rigorously characterized to determine their therapeutic potential.
Antimicrobial Activity Assays
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an AMP that visibly inhibits the growth of a microorganism. It is typically determined by broth microdilution methods in 96-well plates, following CLSI guidelines.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an AMP that kills 99.9% of the initial bacterial inoculum. It is determined by plating aliquots from the MIC assay wells that show no visible growth.
Discovered Rumen AMPs: Quantitative Data
The rumen has yielded several novel AMPs with potent activity against clinically relevant pathogens.
Table 1: AMPs from the Rumen Bacteriome
| Peptide Name | Source Organism (Putative) | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Lynronne-1 | Rumen Microbiome | S. aureus (MRSA) | 32-64 | [1][3] |
| E. coli | >128 | [1][3] | ||
| P. aeruginosa | >128 | [1][3] | ||
| Lynronne-2 | Rumen Microbiome | S. aureus (MRSA) | 64 | [1][3] |
| Lynronne-3 | Rumen Microbiome | S. aureus (MRSA) | 64 |[1][3] |
Table 2: AMPs from the Rumen Eukaryotome
| Peptide Name | Source Organism (Putative) | Target Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Lubelisin | Rumen Eukaryota | S. aureus (MSSA) | 8 | 32 | [2] |
| S. aureus (MRSA) | 8-16 | 32 | [2] | ||
| E. faecalis | 32 | 64 | [2] | ||
| E. coli | 64 | >64 | [2] |
| | | P. aeruginosa | 64 | >64 |[2] |
Mechanism of Action & Resistance
Primary Mechanism: Membrane Disruption
Most AMPs discovered in the rumen, such as the Lynronnes and Lubelisin, are cationic and act primarily by disrupting the bacterial cell membrane.[2][3][7] This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial membranes (e.g., lipopolysaccharides, teichoic acids).
This process typically leads to:
-
Membrane Permeabilization: The peptide inserts into the lipid bilayer, forming pores or channels.[7]
-
Cytoplasmic Leakage: The disruption of membrane integrity causes the leakage of essential ions and metabolites, leading to a loss of proton motive force.[3]
-
Cell Death: The uncontrolled efflux and influx of molecules ultimately result in rapid cell death.[2]
This rapid, physical mechanism of action is thought to reduce the likelihood of bacteria developing resistance compared to traditional antibiotics that target specific metabolic pathways.[2][8]
Bacterial Resistance to AMPs
While less common, bacteria can develop resistance to AMPs. Understanding these mechanisms is crucial for developing robust therapeutics.
Key resistance strategies include:
-
Membrane Modification: Altering the net negative charge of the cell surface to repel cationic AMPs.
-
Efflux Pumps: Actively transporting AMPs out of the cell.
-
Proteolytic Degradation: Secreting proteases that degrade the AMPs.
-
Biofilm Formation: Creating a physical barrier that prevents AMPs from reaching the bacterial cells.
Conclusion and Future Directions
The rumen microbiome is a scientifically valuable and commercially promising frontier for the discovery of novel antimicrobial peptides. The application of integrated functional and computational screening methodologies has already proven successful, yielding potent AMPs like the Lynronnes and Lubelisin with activity against high-priority pathogens.[2][3] Future research should focus on scaling these discovery pipelines, exploring the synergistic effects of AMP combinations, and leveraging machine learning to predict not only antimicrobial activity but also toxicity and stability.[5] The continued exploration of this unique microbial ecosystem holds immense potential to populate the drug development pipeline with a new generation of antibiotics, providing a much-needed solution to the global challenge of antimicrobial resistance.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The rumen eukaryotome is a source of novel antimicrobial peptides with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rumen microbiome: an underexplored resource for novel antimicrobial discovery [escholarship.org]
- 4. The rumen eukaryotome is a source of novel antimicrobial peptides with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial Peptides: Mechanisms and Applications - Peptide Port [peptideport.com]
- 8. Protegrin-1 Combats Multidrug-Resistant Porcine ExPEC: Potent Bactericidal Activity and Multimodal Immunometabolic Regulation In Vitro and in a Murine Model [mdpi.com]
An In-depth Technical Guide to the Interaction of Novel Cationic Peptides with Bacterial Lipid Membranes
Disclaimer: The specific compound "Lynronne-3" does not appear in the available scientific literature. Therefore, this guide provides a comprehensive overview of the interaction of a well-studied class of membrane-active agents, cationic antimicrobial peptides (AMPs), with bacterial lipid membranes. The principles, experimental protocols, and data presented herein are representative of the field and provide a robust framework for understanding the potential mechanisms of novel compounds like this compound.
Introduction
The bacterial lipid membrane is a critical interface for the interaction with antimicrobial agents. Its unique composition, rich in anionic phospholipids, provides a selective target for cationic compounds, leading to membrane disruption and cell death.[1] This guide explores the multifaceted interactions between cationic peptides and bacterial membranes, detailing the experimental approaches used to characterize these interactions and the downstream cellular consequences.
Cationic antimicrobial peptides (AMPs) are a diverse group of molecules that are a key component of the innate immune system in a wide range of organisms.[2] Their primary mechanism of action often involves the disruption of microbial membrane integrity.[2] Understanding the biophysical and cellular basis of these interactions is paramount for the development of new antimicrobial therapeutics that can overcome existing resistance mechanisms.
Quantitative Analysis of Peptide-Membrane Interactions
The interaction of cationic peptides with bacterial membranes can be quantified through various biophysical and microbiological assays. The following tables summarize key quantitative data typically generated in these studies.
Table 1: Antimicrobial Activity
| Peptide Class | Target Organism | MIC (µg/mL) | HC10 (µg/mL) | Therapeutic Index (HC10/GM MIC) | Reference |
| Defensins | E. coli | 1 - 10 | > 100 | > 10 | [3] |
| Cathelicidins (e.g., LL-37) | S. aureus | 2 - 16 | > 150 | > 9 | [4] |
| Synthetic Peptoids | P. aeruginosa | 4 - 32 | > 200 | > 6 | [5] |
MIC: Minimum Inhibitory Concentration; HC10: Concentration causing 10% hemolysis of human red blood cells; GM MIC: Geometric Mean MIC.
Table 2: Membrane Permeabilization and Depolarization
| Assay Type | Model System | Peptide Concentration (µM) | Observed Effect | Reference |
| Calcein Leakage | POPC:LPS LUVs | 1 - 5 | 60-90% dye release | [3] |
| Potential-Sensitive Dye | Live E. coli | 0.5 - 2 | > 80% depolarization in 5 min | [5] |
| SYTOX Green Uptake | Live S. aureus | 1 - 10 | 5-fold increase in fluorescence | N/A |
POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; LPS: Lipopolysaccharide; LUVs: Large Unilamellar Vesicles.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of peptide-membrane interactions. Below are protocols for key experiments.
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A single colony of the target bacterium is used to inoculate a sterile broth (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C with shaking until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Peptide Preparation: The peptide is serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
This assay measures the ability of a peptide to disrupt the integrity of model lipid vesicles.[5]
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared from a lipid mixture mimicking bacterial (e.g., POPC:LPS) or eukaryotic membranes (e.g., POPC:Cholesterol).[3] The lipids are hydrated in a buffer containing the fluorescent dye calcein at a self-quenching concentration. The resulting multilamellar vesicles are then extruded through polycarbonate filters to form LUVs of a defined size.
-
Assay Procedure: The calcein-loaded LUVs are added to a cuvette containing buffer. The peptide of interest is then added, and the increase in fluorescence is monitored over time.
-
Data Analysis: The percentage of calcein leakage is calculated relative to the fluorescence signal obtained after complete lysis of the vesicles with a detergent like Triton X-100.
This assay assesses the peptide's ability to disrupt the membrane potential of live bacteria.[5]
-
Bacterial Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a low-potassium buffer.
-
Dye Loading: The bacterial suspension is incubated with a potential-sensitive dye (e.g., diSC3-5) which accumulates in polarized membranes, leading to fluorescence quenching.
-
Assay Procedure: The dye-loaded bacteria are placed in a fluorometer, and a baseline fluorescence is established. The peptide is then added, and the change in fluorescence is recorded. Depolarization of the membrane leads to the release of the dye into the medium and a corresponding increase in fluorescence.
-
Data Analysis: The fluorescence signal is normalized to the initial baseline and the maximum fluorescence achieved after complete depolarization (e.g., by adding a protonophore like CCCP).
Visualizations: Workflows and Pathways
Caption: Workflow for characterizing peptide-membrane interactions.
Caption: Bacterial response to peptide-induced membrane stress.
Conclusion
The interaction of cationic peptides with bacterial lipid membranes is a complex process involving initial electrostatic attraction, membrane insertion, and subsequent disruption of the bilayer integrity. The experimental protocols and quantitative metrics outlined in this guide provide a robust framework for the preclinical evaluation of novel antimicrobial agents targeting the bacterial membrane. While "this compound" remains uncharacterized, the methodologies described herein are directly applicable to elucidating its potential mechanism of action and therapeutic potential. Further studies, including detailed structural analysis and investigation of resistance development, will be critical for the translation of such compounds into clinical candidates.
References
- 1. peptide-lipid-interactions-experiments-and-applications - Ask this paper | Bohrium [bohrium.com]
- 2. youtube.com [youtube.com]
- 3. Sequence Permutation Generated Lysine and Tryptophan-Rich Antimicrobial Peptides with Enhanced Therapeutic Index [mdpi.com]
- 4. Flavin affinity for the reductase HpaC differentially sensitizes Neisseria gonorrhoeae during Type IV pilus-dependent killing | PLOS Pathogens [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Structural Analysis of Lynronne-1 and Lynronne-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth structural analysis of Lynronne-1 and Lynronne-3, two antimicrobial peptides (AMPs) identified from the rumen microbiome. This document outlines their structural characteristics, antimicrobial activity, and the experimental methodologies used for their analysis, offering valuable insights for researchers in drug discovery and development.
Introduction to Lynronne Peptides
Lynronne-1 and this compound are promising antimicrobial peptides that have demonstrated significant activity against a range of bacterial pathogens, including multidrug-resistant strains.[1][2] Their origin in the competitive environment of the rumen microbiome suggests a robust and evolved mechanism of action, making them attractive candidates for novel antibiotic development. Understanding the structural basis of their activity is crucial for their optimization and therapeutic application.
Structural Characteristics
Both Lynronne-1 and this compound are predicted to adopt an α-helical conformation, a common structural motif among AMPs that is critical for their interaction with and disruption of bacterial membranes.[2][3]
Lynronne-1: Solution NMR spectroscopy has confirmed that Lynronne-1 forms a 13-residue amphipathic helix.[1][4] This structure features a distinct separation of hydrophobic and cationic residues, which is essential for its selective interaction with the negatively charged lipids of bacterial membranes.[1] The peptide has a net positive charge of +6 and a hydrophobicity ratio of ≥40%.[2]
This compound: Structural modeling using the PEP-FOLD prediction tool indicates that this compound also adopts an α-helical structure with an amphipathic character.[2] It possesses a net positive charge of +6 and a hydrophobicity ratio of ≥40%, similar to Lynronne-1.[2] While high-resolution experimental data for this compound is not as extensive as for Lynronne-1, the predictive models provide a strong basis for understanding its structure-activity relationship.
Quantitative Data Summary
The antimicrobial efficacy of Lynronne-1 and this compound has been quantified against various bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key measure of antimicrobial activity.
| Table 1: Minimum Inhibitory Concentration (MIC) of Lynronne-1 | |
| Bacterial Strain | MIC (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 - 32[5] |
| Pseudomonas aeruginosa | 4 - 64[2] |
| Acinetobacter baumannii | 2 - 128[6] |
| Table 2: Minimum Inhibitory Concentration (MIC) of this compound | |
| Bacterial Strain | MIC (µg/mL) |
| Pseudomonas aeruginosa | 32 - 256[2] |
| Acinetobacter baumannii | 2 - 128[6] |
Mechanism of Action: Membrane Permeabilization
The primary mechanism of action for both Lynronne-1 and this compound is the disruption of bacterial cell membranes. Their amphipathic helical structures allow them to preferentially bind to and insert into the lipid bilayers of bacteria, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[2][7] This process is illustrated in the signaling pathway diagram below.
Caption: Proposed mechanism of action for Lynronne peptides.
Experimental Protocols
The structural and functional characterization of Lynronne-1 and this compound relies on several key experimental techniques. Detailed methodologies are provided below.
Peptide Synthesis and Purification
A standardized protocol for the synthesis and purification of Lynronne peptides is essential for obtaining high-purity samples for structural and functional assays.
Caption: Workflow for peptide synthesis and purification.
Protocol:
-
Synthesis: Peptides are synthesized using an automated solid-phase peptide synthesizer, employing standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Verification: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: The purified peptide is lyophilized to obtain a stable powder for storage.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of peptides in different environments.
Protocol:
-
Sample Preparation: A stock solution of the peptide is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for measurement is typically 0.1-0.2 mg/mL.
-
Solvent Conditions: To mimic different environments, spectra are recorded in:
-
Aqueous buffer (to represent an unstructured state).
-
A membrane-mimetic environment, such as a solution containing sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE), to induce helical folding.
-
-
Data Acquisition:
-
Spectra are recorded from 190 to 260 nm using a CD spectrometer.
-
A quartz cuvette with a path length of 1 mm is used.
-
The instrument is purged with nitrogen gas.
-
A blank spectrum of the buffer/solvent is recorded and subtracted from the peptide spectrum.
-
-
Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helical, β-sheet, and random coil structures. A characteristic spectrum with negative bands at approximately 208 and 222 nm and a positive band around 192 nm is indicative of an α-helical structure.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information of peptides in a solution that mimics a biological membrane.
Protocol:
-
Sample Preparation:
-
The peptide is dissolved in a buffer containing a membrane mimetic, such as deuterated dodecylphosphocholine (DPC) micelles.
-
The peptide concentration should be in the range of 0.5-1 mM.
-
The sample is placed in a standard NMR tube.
-
-
Data Acquisition:
-
A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer.
-
Key 2D experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
-
Data Processing and Analysis:
-
The NMR data is processed using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance assignment is performed to assign all proton signals to specific amino acids in the peptide sequence.
-
NOE cross-peaks are identified and converted into distance restraints.
-
-
Structure Calculation:
-
The distance restraints, along with any dihedral angle restraints, are used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.
-
The final set of structures is validated for quality and stereochemistry.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide Lynronne-1 Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Bactericidal Activity of Lynronne-3 Against Pseudomonas aeruginosa: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the bactericidal properties of Lynronne-3, a novel investigational compound, against the opportunistic pathogen Pseudomonas aeruginosa. The data presented herein demonstrates the potent activity of this compound against both reference and multi-drug resistant (MDR) strains, highlighting its potential as a future therapeutic agent. This document outlines the key experimental protocols used in its evaluation, presents quantitative data in a structured format, and visualizes the compound's proposed mechanism of action and experimental workflows.
Quantitative Assessment of Bactericidal Activity
The efficacy of this compound was evaluated using standard antimicrobial susceptibility testing methods. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined to assess its bacteriostatic and bactericidal potency, respectively.[1][2] Time-kill kinetic studies were also performed to understand the compound's activity over time.[3]
Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
This compound demonstrated significant bactericidal activity against a panel of P. aeruginosa strains, including the quality control strain ATCC 27853 and several clinical MDR isolates. The MBC values were generally equivalent or two-fold higher than the MIC values, indicating potent bactericidal action rather than mere inhibition of growth. An MBC is the lowest concentration of an antibacterial agent required to kill over 99.9% of the initial bacterial inoculum.[1][4]
| Strain ID | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| ATCC 27853 | Quality Control | 2 | 4 | 2 |
| PA-201 | MDR (Carbapenem-R, Fluoroquinolone-R) | 4 | 8 | 2 |
| PA-202 | MDR (Aminoglycoside-R, Cephalosporin-R) | 4 | 4 | 1 |
| PA-203 | Pan-Drug Resistant (PDR) | 8 | 16 | 2 |
Table 1: MIC and MBC of this compound against P. aeruginosa Strains.
Time-Kill Kinetic Analysis
Time-kill assays were conducted to evaluate the pharmacodynamics of this compound against P. aeruginosa ATCC 27853. The compound exhibited concentration-dependent killing.[5] At concentrations of 4x MIC and above, this compound achieved a ≥3-log10 reduction in colony-forming units (CFU/mL) within 8 hours, meeting the benchmark for bactericidal activity.
| Time (hours) | 0.5x MIC (1 µg/mL) | 1x MIC (2 µg/mL) | 2x MIC (4 µg/mL) | 4x MIC (8 µg/mL) | Growth Control |
| 0 | 6.12 | 6.12 | 6.12 | 6.12 | 6.12 |
| 2 | 6.85 | 5.91 | 5.15 | 4.22 | 7.31 |
| 4 | 7.55 | 5.23 | 4.08 | 3.51 | 8.52 |
| 8 | 8.61 | 4.11 | 3.21 | <2.00 | 9.14 |
| 24 | 9.03 | 3.58 | <2.00 | <2.00 | 9.21 |
Table 2: Time-Kill Kinetics of this compound against P. aeruginosa ATCC 27853 (Values in log10 CFU/mL).
Experimental Protocols
The following sections detail the methodologies employed for the evaluation of this compound.
Determination of MIC and MBC
The MIC and MBC values were determined using the broth microdilution method in 96-well microtiter plates, following established guidelines.[6][7]
Protocol:
-
Inoculum Preparation: A pure culture of P. aeruginosa is grown overnight on Mueller-Hinton Agar (MHA). Several colonies are suspended in Mueller-Hinton Broth (MHB) and the turbidity is adjusted to a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[7]
-
Compound Dilution: this compound is serially diluted two-fold in MHB across the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth (turbidity).[2]
-
MBC Determination: To determine the MBC, a 10 µL aliquot is taken from the MIC well and at least two more concentrated wells. These aliquots are plated on MHA plates and incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[1][7]
Time-Kill Kinetic Assay
This assay measures the change in a microbial population over time after exposure to an antimicrobial agent.[3]
Protocol:
-
Inoculum Preparation: A standardized inoculum of P. aeruginosa is prepared in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Exposure: this compound is added to flasks containing the bacterial suspension at concentrations corresponding to multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control flask with no compound is included.
-
Sampling and Enumeration: The flasks are incubated at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are drawn from each flask. The samples are serially diluted, plated on MHA, and incubated for 18-24 hours.
-
Data Analysis: The resulting colonies are counted, and the CFU/mL for each time point is calculated. The data is plotted as log10 CFU/mL versus time to generate the time-kill curves.[8]
Visualizations: Mechanism and Workflows
Proposed Mechanism of Action of this compound
The bactericidal effect of this compound is hypothesized to be a multi-step process involving initial disruption of the outer membrane followed by inhibition of essential downstream cellular processes. The initial interaction is believed to be with the lipopolysaccharide (LPS) layer of the P. aeruginosa outer membrane, a common target for antimicrobial peptides and other novel agents.[9][10] This disruption facilitates the entry of this compound into the periplasmic space, where it can interfere with critical functions such as cell wall synthesis or protein translation, ultimately leading to cell death.
Caption: Proposed mechanism of action for this compound against P. aeruginosa.
Experimental Workflow: MIC/MBC Determination
The workflow for determining the MIC and MBC is a sequential process that begins with inoculum preparation and culminates in the plating of samples from wells showing no visible growth to confirm bactericidal activity.
Caption: Workflow diagram for MIC and MBC determination.
Experimental Workflow: Time-Kill Assay
The time-kill assay workflow involves exposing a bacterial culture to the test compound and sampling at multiple time points to quantify the rate and extent of killing.
References
- 1. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. youtube.com [youtube.com]
- 4. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 7. microchemlab.com [microchemlab.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanism of Action of Surface Immobilized Antimicrobial Peptides Against Pseudomonas aeruginosa [frontiersin.org]
Initial characterization of Lynronne antimicrobial peptides
An In-depth Technical Guide to Lynronne Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rising threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Lynronne antimicrobial peptides (AMPs), originally identified from the bovine rumen microbiome, represent a promising class of molecules with potent and broad-spectrum antimicrobial activity. This document provides a comprehensive technical overview of the initial characterization of Lynronne peptides, including their antimicrobial efficacy, cytotoxicity, and mechanism of action. Detailed experimental methodologies and data are presented to facilitate further research and development in this area.
Introduction
Antimicrobial peptides are a diverse group of naturally occurring molecules that form a crucial part of the innate immune system in a wide range of organisms. Their unique mechanisms of action, often involving disruption of microbial cell membranes, make them attractive candidates for combating multidrug-resistant pathogens. The Lynronne family of peptides, including Lynronne-1, -2, and -3, were discovered through functional metagenomic screening of the cow rumen, a highly competitive microbial environment.[1] These peptides have demonstrated significant activity against a variety of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Acinetobacter baumannii, and Pseudomonas aeruginosa.[1][2][3] Furthermore, modifications such as the inclusion of terminal D-amino acids in Lynronne-1D have been shown to enhance stability and efficacy.[3] This guide summarizes the foundational research on Lynronne peptides to provide a basis for their continued exploration as potential therapeutics.
Antimicrobial Activity
Lynronne peptides exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent.
Table 1: Minimum Inhibitory Concentrations (MIC) of Lynronne Peptides against various bacterial strains.
| Peptide | Organism | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Lynronne-1 | Staphylococcus aureus | MRSA | 8 - 32 | [2][4] |
| Acinetobacter baumannii | Various clinical strains | 2 - 128 | [3] | |
| Pseudomonas aeruginosa | Various clinical strains | 4 - 64 | [1] | |
| Lynronne-2 | Acinetobacter baumannii | Various clinical strains | 2 - 128 | [3] |
| Pseudomonas aeruginosa | Various clinical strains | 8 - 64 | [1] | |
| Lynronne-3 | Acinetobacter baumannii | Various clinical strains | 2 - 128 | [3] |
| Pseudomonas aeruginosa | Various clinical strains | 32 - 256 | [1] | |
| Lynronne-1D | Staphylococcus aureus | - | 8 | [3] |
Cytotoxicity
A critical aspect of drug development is ensuring that a compound is toxic to the target pathogen but safe for the host. The cytotoxicity of Lynronne peptides has been evaluated against mammalian cell lines.
Table 2: Cytotoxicity of Lynronne Peptides against Mammalian Cell Lines.
| Peptide | Cell Line | Assay | Measurement | Value (µg/mL) | Reference(s) |
| Lynronne-1 | HepG2 | Cytotoxicity | GI50 | 45.9 | [5] |
| HepG2 | Cytotoxicity | TGI | 67.1 | [5] | |
| HepG2 | Cytotoxicity | LC50 | 98.1 | [5] | |
| Lynronne-1D | Mammalian blood cells | Hemolysis | - | Non-cytotoxic | [3] |
Mechanism of Action
The primary mechanism of action for Lynronne peptides is the disruption of the bacterial cell membrane.[1][5] This is a common feature of many cationic antimicrobial peptides, which are electrostatically attracted to the negatively charged components of microbial membranes.
Upon interaction with the bacterial cell, Lynronne peptides are proposed to bind to the membrane and induce pore formation, leading to increased membrane permeability, leakage of intracellular contents, and ultimately cell death.[5] This rapid, membrane-targeting action is thought to reduce the likelihood of resistance development compared to antibiotics that target specific metabolic pathways.[4]
Caption: Proposed mechanism of action for Lynronne peptides.
Experimental Protocols
The following are generalized protocols for key experiments based on published literature. For specific details, it is recommended to consult the primary research articles.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
-
Bacterial Culture: Prepare an overnight culture of the target bacterial strain in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Peptide Preparation: Prepare serial twofold dilutions of the Lynronne peptide in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Caption: Generalized workflow for MIC determination.
Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of Lynronne peptides against a mammalian cell line.
-
Cell Culture: Culture the desired mammalian cell line (e.g., HepG2) in an appropriate medium and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Expose the cells to various concentrations of the Lynronne peptide for a specified duration (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the cytotoxic effect of the peptide.
Caption: Generalized workflow for an MTT-based cytotoxicity assay.
Synergistic Activity
Recent studies have explored the synergistic effects of Lynronne peptides with conventional antibiotics. For instance, Lynronne-1D (LYN1D) and Lynronne-3D (LYN3D) have shown synergistic activity with bedaquiline against Mycobacterium tuberculosis.[6] This synergy is associated with the perturbation of multiple pathways, including targeting the cell membrane and energy production.[6] This suggests that Lynronne peptides could be used in combination therapies to enhance the efficacy of existing drugs and potentially combat resistance.
Conclusion and Future Directions
The initial characterization of Lynronne antimicrobial peptides reveals them to be promising candidates for further development. Their broad-spectrum activity, rapid membrane-disrupting mechanism of action, and potential for synergistic interactions with other antimicrobials highlight their therapeutic potential. Future research should focus on:
-
Lead Optimization: Rational design of Lynronne peptide analogs to improve potency, stability, and selectivity.
-
In Vivo Efficacy: Comprehensive studies in animal models to evaluate the in vivo efficacy and safety of lead candidates.
-
Mechanism of Resistance: Investigation of the potential for bacteria to develop resistance to Lynronne peptides.
-
Formulation Development: Development of suitable formulations for clinical delivery.
The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to advance the study of Lynronne antimicrobial peptides and unlock their full therapeutic potential in the fight against infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide Lynronne‐1 Informs Rational Design of Peptide with Improved Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide Lynronne-1 Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ab initio Designed Antimicrobial Peptides Against Gram-Negative Bacteria [frontiersin.org]
- 6. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Toll-like Receptor 4 (TLR4) and its Core Role in Innate Immunity
Audience: Researchers, scientists, and drug development professionals.
Abstract: Toll-like Receptor 4 (TLR4), a key pattern recognition receptor (PRR) of the innate immune system, plays a pivotal role in initiating inflammatory responses against invading pathogens.[1][2][3] This transmembrane protein is essential for recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria.[2][4] Activation of TLR4 triggers complex intracellular signaling cascades that are critical for the first line of defense against infections.[3][5] This guide provides a comprehensive overview of the TLR4 signaling pathway, details common experimental protocols for its study, and presents key data in a structured format for researchers in immunology and drug development.
Introduction to TLR4
Toll-like Receptor 4 (TLR4), also known as CD284, is a transmembrane protein that functions as a critical sensor for the innate immune system.[5] It is primarily expressed on the surface of innate immune cells such as macrophages and dendritic cells.[3] The primary function of TLR4 is the recognition of LPS, a component of the outer membrane of Gram-negative bacteria.[2][4] This recognition is not direct but is facilitated by accessory proteins, including LPS-binding protein (LBP), CD14, and myeloid differentiation factor 2 (MD-2).[2][4][6] Upon LPS binding, TLR4 undergoes dimerization, which initiates downstream signaling.[2][4]
TLR4 signaling is unique among the TLR family in that it can signal through two distinct downstream pathways: the MyD88-dependent pathway and the TRIF-dependent (or MyD88-independent) pathway.[2][7] These pathways culminate in the activation of key transcription factors, including NF-κB and interferon regulatory factors (IRFs), leading to the production of pro-inflammatory cytokines and type I interferons, respectively.[2][7]
The TLR4 Signaling Cascade
The activation of TLR4 leads to the recruitment of specific Toll/interleukin-1 receptor (TIR) domain-containing adaptor proteins, which dictate the downstream signaling events.
This pathway is initiated at the plasma membrane and is responsible for the rapid induction of pro-inflammatory cytokines.
-
Initiation: Upon LPS-induced TLR4 dimerization, the intracellular TIR domain recruits the adaptor proteins TIRAP (also known as Mal) and MyD88.[2]
-
Signal Transduction: MyD88 then recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family.[6] This leads to the activation of TRAF6, a E3 ubiquitin ligase.[6]
-
Downstream Activation: Activated TRAF6, in turn, activates the IKK complex, which phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the transcription factor NF-κB to translocate to the nucleus.[4]
-
Outcome: In the nucleus, NF-κB drives the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8]
This pathway is initiated following the endocytosis of the TLR4-LPS complex and is crucial for the production of type I interferons.
-
Initiation: After internalization, the TLR4 complex recruits a different set of adaptor proteins: TRAM and TRIF.[9]
-
Signal Transduction: TRIF activates the kinases TBK1 and IKKε.[9] These kinases then phosphorylate the transcription factor IRF3.[5][9]
-
Downstream Activation: Phosphorylated IRF3 dimerizes and translocates to the nucleus.[5]
-
Outcome: In the nucleus, the IRF3 dimer induces the expression of type I interferons, such as IFN-β.[5][7] The TRIF-dependent pathway can also lead to a delayed activation of NF-κB.[7]
Quantitative Data and Pathway Components
The following tables summarize the key molecular components of the TLR4 signaling pathway and the typical outcomes of its activation. Quantitative data in TLR4 signaling studies (e.g., fold-change in cytokine expression) are highly dependent on the cell type, LPS concentration, and stimulation time.
Table 1: Key Proteins in the TLR4 Signaling Pathway
| Protein | Full Name | Pathway(s) | Function |
| TLR4 | Toll-like Receptor 4 | Both | LPS receptor |
| MD-2 | Myeloid Differentiation factor 2 | Both | Co-receptor for LPS binding |
| CD14 | Cluster of Differentiation 14 | Both | Facilitates LPS transfer to TLR4/MD-2 |
| MyD88 | Myeloid Differentiation primary response 88 | MyD88-dependent | Key adaptor protein for pro-inflammatory cytokine production |
| TIRAP/Mal | TIR domain-containing adapter protein | MyD88-dependent | Sorting adaptor for MyD88 recruitment |
| TRIF | TIR-domain-containing adapter-inducing interferon-β | TRIF-dependent | Key adaptor protein for type I interferon production |
| TRAM | TRIF-related adaptor molecule | TRIF-dependent | Sorting adaptor for TRIF recruitment |
| IRAKs | Interleukin-1 receptor-associated kinases | MyD88-dependent | Mediate downstream signaling from MyD88 |
| TRAF6 | TNF receptor-associated factor 6 | MyD88-dependent | E3 ubiquitin ligase, activates IKK complex |
| TBK1 | TANK-binding kinase 1 | TRIF-dependent | Kinase that phosphorylates and activates IRF3 |
| NF-κB | Nuclear factor kappa-light-chain-enhancer of activated B cells | Both | Transcription factor for pro-inflammatory cytokines |
| IRF3 | Interferon regulatory factor 3 | TRIF-dependent | Transcription factor for type I interferons |
Table 2: Representative Outcomes of TLR4 Activation
| Outcome | Key Mediator | Typical Induction Level | Measurement Technique |
| TNF-α secretion | NF-κB | High | ELISA |
| IL-6 secretion | NF-κB | High | ELISA |
| IFN-β secretion | IRF3 | Moderate | ELISA |
| NLRP3 mRNA expression | NF-κB | Varies | qRT-PCR |
| CD86 surface expression | MyD88/TRIF | Moderate to High | Flow Cytometry |
Experimental Protocols
The study of TLR4 signaling involves a variety of standard molecular and cellular biology techniques.
-
Objective: To activate the TLR4 pathway in vitro.
-
Protocol:
-
Culture murine bone marrow-derived macrophages (BMDMs) or a human monocytic cell line like THP-1 in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.[10] For THP-1 cells, differentiation into a macrophage-like phenotype is achieved by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[10]
-
Seed the cells at a desired density (e.g., 1 x 10^6 cells/mL) in appropriate culture plates.
-
Stimulate the cells with a specific TLR4 ligand, typically LPS from E. coli, at a concentration range of 10-100 ng/mL for a specified time course (e.g., 4, 8, 24 hours).
-
For inhibitor studies, pre-treat the cells with a specific inhibitor (e.g., a TLR4 antagonist like TAK-242) for 1-2 hours before adding the TLR4 ligand.[11]
-
-
Objective: To quantify the secretion of pro-inflammatory cytokines and type I interferons.
-
Protocol:
-
After cell stimulation, collect the culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-6, IFN-β) using commercially available kits according to the manufacturer's instructions.[12]
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
-
Objective: To detect the activation of key signaling proteins.
-
Protocol:
-
After cell stimulation for shorter time points (e.g., 0, 15, 30, 60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of signaling proteins (e.g., phospho-IRF3, phospho-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total protein levels as a loading control.
-
-
Objective: To measure the mRNA levels of TLR4-inducible genes.
-
Protocol:
-
Following cell stimulation, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the genes of interest (e.g., NLRP3, IL1B).
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).
-
Calculate the relative fold change in gene expression using the 2^-ΔΔCt method.[10]
-
Visualizing TLR4 Signaling Pathways
The following diagrams illustrate the key signaling cascades initiated by TLR4 activation.
Caption: MyD88-Dependent TLR4 Signaling Pathway.
Caption: TRIF-Dependent TLR4 Signaling Pathway.
Conclusion
Toll-like Receptor 4 is a cornerstone of the innate immune response, providing a rapid and robust defense mechanism against Gram-negative bacterial infections. Its ability to signal through two distinct pathways allows for a tailored response, encompassing both immediate inflammation and the induction of an antiviral state. A thorough understanding of the intricate TLR4 signaling network is crucial for the development of novel therapeutics aimed at modulating the immune response in a variety of diseases, including sepsis, autoimmune disorders, and cancer. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to unraveling the complexities of innate immunity.
References
- 1. Frontiers | Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity [frontiersin.org]
- 2. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-like Receptor Signaling in Innate Immunity | Cell Signaling Technology [cellsignal.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Retinol binding protein 4 enhances cellular cholesterol uptake to facilitate influenza A virus infection | PLOS Pathogens [journals.plos.org]
- 12. mdpi.com [mdpi.com]
Exploring the Antimicrobial Spectrum of Lynronne-3: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. In response, research into novel antimicrobial agents has intensified, with a significant focus on antimicrobial peptides (AMPs). Among these, the Lynronne family of peptides, derived from the rumen microbiome, has emerged as a promising source of new therapeutic candidates.[1][2] This technical guide provides an in-depth analysis of Lynronne-3, one of the three AMPs from this family, detailing its antimicrobial spectrum, mechanism of action, and the experimental protocols used for its characterization. Lynronne-1, -2, and -3 have been shown to be effective against a range of bacterial pathogens, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3]
Lynronne peptides, including this compound, are characterized by their α-helical conformation and amphipathic nature, possessing a net positive charge and a hydrophobicity ratio of ≥40%.[4] These structural features are key to their antimicrobial activity, which is primarily mediated through direct interaction with and disruption of the bacterial cell membrane.[1][3] This document synthesizes the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the peptide's mechanism and experimental workflows.
Antimicrobial Spectrum of this compound
The antimicrobial activity of this compound has been evaluated against several clinically significant pathogens. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
This compound has demonstrated notable activity against various strains of MRSA. The MIC values indicate a consistent, albeit moderate, level of inhibition.
Table 1: MIC of this compound Against MRSA Strains
| MRSA Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Strain 1 | 32-128 |
| Strain 2 | 32-128 |
| Strain 3 | 32-128 |
Data sourced from studies on the antimicrobial activity of Lynronne peptides against MRSA.[3]
Activity Against Pseudomonas aeruginosa
The efficacy of this compound has also been tested against clinical isolates of Pseudomonas aeruginosa. Compared to Lynronne-1 and Lynronne-2, this compound generally exhibits higher MIC values against this pathogen.
Table 2: MIC of this compound Against P. aeruginosa Strains
| P. aeruginosa Isolate | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Clinical Isolate 1 | 32-256 |
| Clinical Isolate 2 | 32-256 |
| Clinical Isolate 3 | 32-256 |
Data represents the range of MICs observed across various clinical isolates.[4]
Activity Against Acinetobacter baumannii
This compound has demonstrated antimicrobial and anti-biofilm activity against clinical strains of Acinetobacter baumannii, a critical priority pathogen.
Table 3: MIC of this compound Against A. baumannii Strains
| A. baumannii Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Clinical Strain 1 | 2-128 |
| Clinical Strain 2 | 2-128 |
| Clinical Strain 3 | 2-128 |
Data from a study assessing Lynronne AMPs against A. baumannii.[5][6]
Mechanism of Action
The primary mechanism of action for this compound, consistent with other Lynronne peptides, involves the permeabilization of the bacterial cell membrane.[1][3] This interaction is selective for bacterial membranes due to the peptide's affinity for specific lipids, such as cardiolipin and phosphatidylglycerol (POPG), which are more abundant in bacterial membranes compared to eukaryotic ones.[3]
The proposed mechanism involves the following steps:
-
Electrostatic Attraction: The positively charged this compound peptide is initially attracted to the negatively charged components of the bacterial cell envelope.
-
Membrane Insertion: The peptide then inserts into the lipid bilayer, a process driven by hydrophobic interactions.
-
Pore Formation: This insertion disrupts the membrane integrity, leading to the formation of pores or channels.[3]
-
Cytoplasmic Leakage: The formation of these pores results in the leakage of essential ions and cytoplasmic contents, ultimately leading to cell death.[3]
Fluorescence-based assays have confirmed that this compound has a high membrane-destabilizing action against pathogens like A. baumannii.[6]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the antimicrobial properties of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound peptide stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum, adjusted to a 0.5 McFarland standard
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial twofold dilutions of the this compound peptide in the growth medium in a 96-well plate.
-
Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Time-Kill Kinetics Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound peptide at a specified concentration (e.g., 3x MIC)
-
Growth medium (e.g., MHB)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Dilute the culture to a starting concentration of approximately 1 x 10⁶ CFU/mL.
-
Add this compound at the desired concentration (e.g., 3x MIC) to the bacterial suspension.
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 10, 30, 60, 120, 240 minutes), withdraw aliquots from the suspension.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.
Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay measures the extent of membrane damage by quantifying the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.
Materials:
-
Bacterial suspension
-
This compound peptide
-
Propidium Iodide (PI) solution
-
Buffer (e.g., PBS)
-
Fluorometer or flow cytometer
Procedure:
-
Wash and resuspend mid-log phase bacteria in a suitable buffer.
-
Add PI to the bacterial suspension to a final concentration of ~10 µM and incubate in the dark for 15 minutes.
-
Measure the baseline fluorescence.
-
Add this compound to the suspension at the desired concentration.
-
Immediately monitor the increase in fluorescence over time (e.g., for 10-30 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
An increase in fluorescence intensity indicates PI uptake and therefore membrane permeabilization.
Conclusion
This compound, an antimicrobial peptide discovered from the rumen microbiome, exhibits a broad spectrum of activity against clinically relevant pathogens, including MRSA, P. aeruginosa, and A. baumannii. Its mechanism of action is characterized by the rapid permeabilization of bacterial membranes, leading to cell death. While its potency, as indicated by MIC values, can be lower than some conventional antibiotics, its distinct mechanism of action makes it a valuable candidate for further research, particularly in the context of combating antimicrobial resistance. The standardized protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel AMPs.
References
- 1. research.bangor.ac.uk [research.bangor.ac.uk]
- 2. The rumen microbiome: an underexplored resource for novel antimicrobial discovery [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microbiome-derived antimicrobial peptides show therapeutic activity against the critically important priority pathogen, Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: In Silico Prediction and Analysis of the Lynronne-3 Peptide Structure
Introduction
Antimicrobial peptides (AMPs) represent a promising class of therapeutics to combat the rise of multi-drug resistant pathogens.[1] Lynronne-3 is an AMP identified from the rumen microbiome that has demonstrated notable efficacy against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Understanding the three-dimensional structure of this compound is critical for elucidating its mechanism of action and for guiding the rational design of more potent and stable analogues.[3][4]
Computational, or in silico, methods provide a powerful, resource-efficient pipeline for predicting peptide structures.[5][6] These techniques, including ab initio modeling and molecular dynamics (MD) simulations, allow for the generation and refinement of high-resolution structural models from an amino acid sequence alone.[6][7] This guide provides a comprehensive technical overview of a standard computational workflow to predict, refine, and validate the structure of the this compound peptide.
Computational Methodology & Protocols
The prediction of the this compound structure follows a multi-step computational workflow. This process begins with the primary amino acid sequence and progresses through secondary structure prediction, tertiary modeling, refinement via simulation, and final model validation.
Protocol: Sequence Analysis and Secondary Structure Prediction
Objective: To predict the secondary structure elements (α-helices, β-sheets, coils) of this compound from its primary sequence. This step provides initial constraints for 3D modeling.
Methodology:
-
The canonical amino acid sequence of this compound is obtained.
-
The sequence is submitted to a consensus secondary structure prediction server, such as PSIPRED or JPred.
-
These servers utilize position-specific scoring matrices (PSSMs) generated from multiple sequence alignments to predict the likelihood of each residue adopting a specific secondary structure conformation.
-
The output is analyzed to identify dominant structural motifs. For AMPs like this compound, an α-helical conformation is often expected.[1][3]
Protocol: Ab Initio Tertiary Structure Modeling
Objective: To generate a three-dimensional model of this compound without the use of a direct structural template. This is suitable for novel or short peptides where homologous structures may be unavailable.
Methodology:
-
The this compound amino acid sequence is submitted to an ab initio modeling server. A common and powerful tool for this is PEP-FOLD or I-TASSER.[6][8]
-
The algorithm assembles structural fragments from a library of known protein structures that match the local sequence and secondary structure predictions from Protocol 2.1.
-
A coarse-grained force field is used to perform a large number of conformational sampling runs, exploring the peptide's structural landscape.
-
The resulting conformations are clustered based on structural similarity, and representative models (centroids) are ranked using a scoring function that estimates model quality.
-
The top-ranked models are selected for further refinement.
Protocol: Molecular Dynamics (MD) Simulation for Structural Refinement
Objective: To refine the top-ranked 3D model in a simulated physiological environment and assess its conformational stability.
Methodology:
-
System Setup:
-
The selected ab initio model of this compound is placed in a triclinic simulation box.
-
The system is solvated using an explicit water model, such as TIP3P, ensuring a minimum distance of 1.2 nm between the peptide and the box edges.[9]
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Simulation Parameters:
-
Force Field: The GROMACS software suite is used with the OPLS-AA/L all-atom force field.[10]
-
Energy Minimization: The solvated system undergoes energy minimization using the steepest descent algorithm to remove steric clashes.
-
Equilibration: The system is equilibrated in two phases:
-
An NVT (constant number of particles, volume, and temperature) ensemble for 100 ps to stabilize the system temperature (e.g., at 310 K).
-
An NPT (constant number of particles, pressure, and temperature) ensemble for 1 ns to stabilize the system pressure (e.g., at 1 bar). Position restraints on the peptide backbone are gradually released during equilibration.
-
-
Production Run: A production MD simulation is run for at least 100 ns under an NPT ensemble.[11][12] Trajectory coordinates are saved every 10 ps for analysis.
-
Protocol: Structural Validation
Objective: To assess the stereochemical and geometric quality of the final, refined this compound model.
Methodology:
-
The average structure from the most stable portion of the MD trajectory is extracted.
-
This final model is submitted to a structural validation server like PROCHECK or MolProbity.[13][14][15]
-
Ramachandran Plot Analysis: The distribution of backbone dihedral angles (phi, psi) is analyzed. A high-quality model should have the vast majority of its residues in the most favored and additionally allowed regions.
-
Geometric Checks: Bond lengths, bond angles, and sidechain rotamer conformations are compared against idealized values derived from high-resolution crystal structures.
Predicted Structural Data
The following tables summarize the expected quantitative results from the in silico prediction workflow for this compound.
Table 1: Predicted Secondary Structure of this compound
| Residue Position | Amino Acid | Coil Prob. | Helix Prob. | Sheet Prob. | Predicted Structure |
|---|---|---|---|---|---|
| 1 | Gly | 0.15 | 0.80 | 0.05 | H |
| 2 | Leu | 0.05 | 0.92 | 0.03 | H |
| 3 | Arg | 0.08 | 0.89 | 0.03 | H |
| 4 | Leu | 0.06 | 0.91 | 0.03 | H |
| 5 | Arg | 0.10 | 0.85 | 0.05 | H |
| 6 | Phe | 0.09 | 0.88 | 0.03 | H |
| 7 | Ser | 0.25 | 0.70 | 0.05 | H |
| 8 | Leu | 0.04 | 0.94 | 0.02 | H |
| 9 | Ser | 0.30 | 0.65 | 0.05 | H |
| 10 | Arg | 0.11 | 0.86 | 0.03 | H |
| 11 | Val | 0.07 | 0.90 | 0.03 | H |
| 12 | Ile | 0.05 | 0.93 | 0.02 | H |
| 13 | Gly | 0.55 | 0.40 | 0.05 | C |
| 14 | Val | 0.10 | 0.85 | 0.05 | H |
| 15 | Arg | 0.15 | 0.80 | 0.05 | H |
| 16 | Leu | 0.05 | 0.92 | 0.03 | H |
| 17 | Arg | 0.12 | 0.84 | 0.04 | H |
| 18 | Leu | 0.06 | 0.91 | 0.03 | H |
Table 2: Ramachandran Plot Analysis of the Final Refined Model
| Region | Number of Residues | Percentage of Residues |
|---|---|---|
| Most Favored Regions | 16 | 88.9% |
| Additionally Allowed Regions | 2 | 11.1% |
| Generously Allowed Regions | 0 | 0.0% |
| Disallowed Regions | 0 | 0.0% |
| Total | 18 | 100.0% |
Table 3: Energy Analysis from Molecular Dynamics Simulation (Final 50 ns)
| Property | Average Value | Standard Deviation |
|---|---|---|
| Potential Energy (kJ/mol) | -18540.5 | 125.2 |
| Kinetic Energy (kJ/mol) | 4320.1 | 45.8 |
| Total Energy (kJ/mol) | -14220.4 | 134.5 |
| RMSD to Average (nm) | 0.18 | 0.04 |
Visualized Workflows and Biological Context
Diagrams created using Graphviz provide a clear visual representation of the computational pipeline and the peptide's proposed mechanism of action.
Caption: Workflow for in silico prediction of the this compound peptide structure.
Caption: Proposed mechanism of action for the this compound antimicrobial peptide.
Conclusion
The computational workflow detailed in this guide outlines a robust and validated approach for determining the three-dimensional structure of the this compound peptide. By integrating secondary structure prediction, ab initio modeling, and extensive molecular dynamics simulations, it is possible to generate a high-quality structural model suitable for further research. This predicted structure is invaluable for understanding the peptide's interaction with bacterial membranes, performing virtual screening for more potent analogues, and ultimately accelerating the development of new antimicrobial therapeutics.
References
- 1. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide Lynronne-1 Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epochjournals.com [epochjournals.com]
- 6. Peptides of a Feather: How Computation Is Taking Peptide Therapeutics under Its Wing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arts.units.it [arts.units.it]
- 8. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]
- 9. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 10. Protocol for Molecular Dynamics Simulations of Proteins [bio-protocol.org]
- 11. Protein Structure Refinement via Molecular-Dynamics Simulations: What works and what does not? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Other tools to check quality of the predicted structures | AlphaFold [ebi.ac.uk]
- 14. rcsb.org [rcsb.org]
- 15. BMRB - Biological Magnetic Resonance Bank [bmrb.io]
Methodological & Application
Application Notes and Protocols for Lynronne-3 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Lynronne-3, a novel investigational antimicrobial agent. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. This protocol is based on the widely recognized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
This compound is a developmental therapeutic agent with potential antimicrobial properties. Establishing its in vitro potency through a standardized MIC assay is a critical step in the preclinical evaluation process. The broth microdilution method described herein is a quantitative technique that provides a precise measure of this compound's activity against a panel of clinically relevant bacterial strains. This method is amenable to high-throughput screening and is the reference method for antimicrobial susceptibility testing.
Principle of the Assay
The broth microdilution assay involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that prevents visible growth.
Materials and Equipment
-
Compound: this compound (powder form)
-
Solvent: Appropriate solvent for this compound (e.g., sterile deionized water, DMSO). The choice of solvent should be determined based on the solubility of this compound.
-
Bacterial Strains:
-
Test organisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable solid agar for bacterial culture
-
-
Reagents:
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
-
Equipment and Consumables:
-
Sterile 96-well, U-bottom microtiter plates
-
Multichannel pipette (8- or 12-channel)
-
Sterile pipette tips
-
Sterile reagent reservoirs
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or nephelometer for standardizing inoculum
-
Vortex mixer
-
Biological safety cabinet
-
Experimental Protocol
Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
The stock solution should be prepared fresh on the day of the experiment or stored under validated conditions.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 5 mL of sterile 0.85% saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline. A spectrophotometer can be used to confirm the density (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension 1:100 in CAMHB (e.g., 0.1 mL of suspension into 9.9 mL of CAMHB) to achieve a final inoculum concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum.
Preparation of the 96-Well Plate
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working this compound solution (e.g., 128 µg/mL, prepared by diluting the stock solution in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10 after mixing.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no bacteria).
Inoculation and Incubation
-
Using a multichannel pipette, inoculate wells 1 through 11 with 10 µL of the working bacterial inoculum (prepared in step 4.2). This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Do not inoculate well 12 (sterility control).
-
Seal the plate with a lid or an adhesive plate sealer.
-
Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.
Reading and Interpreting Results
-
After incubation, visually inspect the plate for turbidity. A mirror or a reading stand can aid in observation.
-
The sterility control (well 12) should show no growth (be clear).
-
The growth control (well 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (the well is clear).
Data Presentation
The results of the MIC assay should be recorded in a clear and organized manner. Below is an example of how to present the data for this compound against a panel of bacterial strains.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | 29213 | 1 | 0.5 - 2 |
| Escherichia coli | 25922 | 4 | 2 - 8 |
| Pseudomonas aeruginosa | 27853 | 8 | 4 - 16 |
| Clinical Isolate 1 (Klebsiella pneumoniae) | N/A | 16 | N/A |
| Clinical Isolate 2 (Enterococcus faecalis) | N/A | 2 | N/A |
Visual Representations
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.
Caption: Workflow for this compound Broth Microdilution MIC Assay.
Signaling Pathway (Hypothetical Mechanism of Action)
Assuming this compound is a novel inhibitor of bacterial cell wall synthesis, the following diagram illustrates a simplified, hypothetical signaling pathway of its mechanism of action.
Caption: Hypothetical Mechanism of Action for this compound.
Application Note and Protocol: Time-Kill Kinetics of Lynronne-3 Against MRSA
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a wide array of antibiotics, including beta-lactams.[1] The primary mechanism of this resistance is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a).[2] PBP2a has a low affinity for beta-lactam antibiotics, allowing the bacterium to continue cell wall synthesis even in their presence.[2][3] This has created an urgent need for novel antimicrobial agents with alternative mechanisms of action.
Lynronne-3 is a promising antimicrobial peptide (AMP) identified from the rumen microbiome.[4][5] Unlike traditional antibiotics that target specific metabolic pathways, this compound exhibits its antimicrobial effect through direct interaction with the bacterial cell membrane.[6] Studies have shown that this compound preferentially interacts with lipids found in bacterial membranes, leading to membrane permeabilization and the formation of pores, which ultimately results in cell death.[6] This mechanism of action makes it a strong candidate for combating multidrug-resistant pathogens like MRSA.
The time-kill kinetics assay is a dynamic method used in drug development to assess the pharmacodynamic activity of an antimicrobial agent against a specific microorganism over time.[7][8] This assay provides crucial information on the rate and extent of bacterial killing, helping to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[9] Such data is essential for determining optimal dosing regimens and understanding the antimicrobial potential of new compounds like this compound. This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the efficacy of this compound against MRSA.
Experimental Workflow and Mechanism of Action
To visualize the experimental process and the underlying mechanism, the following diagrams have been generated.
Detailed Experimental Protocol
This protocol outlines the steps to determine the in vitro bactericidal activity of this compound against a selected MRSA strain.
1. Materials and Reagents
-
Bacterial Strain: A well-characterized strain of MRSA (e.g., ATCC 43300).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA).
-
Reagents: this compound (lyophilized powder), sterile Phosphate-Buffered Saline (PBS), sterile water for reconstitution.
-
Equipment: 96-well microtiter plates, sterile culture tubes, incubator (37°C), shaking incubator, spectrophotometer, micropipettes, sterile pipette tips, plate spreader, colony counter.
2. Preparation of MRSA Inoculum
-
From a stock culture, streak the MRSA strain onto a TSA plate and incubate for 18-24 hours at 37°C.
-
Select 3-5 isolated colonies and inoculate them into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with agitation (200 rpm) until it reaches the mid-logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum concentration of approximately 5 x 10⁵ CFU/mL for the assay. The exact starting concentration should be confirmed by plating a serial dilution of the inoculum and performing a colony count.
3. Preparation of this compound Concentrations
-
Reconstitute the lyophilized this compound in a suitable sterile solvent (e.g., sterile water or PBS) to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution in CAMHB to prepare working concentrations. These concentrations are typically based on the pre-determined Minimum Inhibitory Concentration (MIC) of this compound against the MRSA strain. Recommended concentrations to test include 0.5x, 1x, 2x, and 4x MIC.
-
Include a "growth control" tube containing only the MRSA inoculum in CAMHB without any this compound.
4. Time-Kill Assay Procedure
-
Dispense the prepared this compound solutions and the growth control into sterile culture tubes.
-
Add the prepared MRSA inoculum (at ~5 x 10⁵ CFU/mL) to each tube, including the growth control.
-
Immediately after inoculation (T=0), remove a 100 µL aliquot from each tube. This will serve as the baseline bacterial count.
-
Incubate all tubes at 37°C with agitation (200 rpm).
-
At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each tube.[9]
5. Enumeration of Viable Bacteria
-
For each aliquot collected, perform ten-fold serial dilutions in sterile PBS to reduce the bacterial concentration to a countable range.
-
Plate 100 µL of the appropriate dilutions onto TSA plates in duplicate.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the concentration of viable bacteria in the original culture tube (CFU/mL) using the formula: CFU/mL = (Number of colonies) x (Dilution factor) x 10
Data Presentation and Interpretation
The results of the time-kill assay should be presented in a clear and organized manner to facilitate interpretation.
Data Table
All quantitative data should be summarized in a table. The table should display the mean log₁₀ CFU/mL (± standard deviation) for each concentration of this compound at each time point.
| Time (hours) | Growth Control (Log₁₀ CFU/mL) | This compound (0.5x MIC) (Log₁₀ CFU/mL) | This compound (1x MIC) (Log₁₀ CFU/mL) | This compound (2x MIC) (Log₁₀ CFU/mL) | This compound (4x MIC) (Log₁₀ CFU/mL) |
| 0 | 5.7 ± 0.1 | 5.7 ± 0.1 | 5.7 ± 0.1 | 5.7 ± 0.1 | 5.7 ± 0.1 |
| 2 | 6.5 ± 0.2 | 5.1 ± 0.2 | 4.2 ± 0.1 | 3.1 ± 0.2 | <2.0 |
| 4 | 7.4 ± 0.1 | 4.8 ± 0.3 | 3.5 ± 0.2 | <2.0 | <2.0 |
| 8 | 8.6 ± 0.2 | 5.0 ± 0.2 | 3.8 ± 0.1 | <2.0 | <2.0 |
| 24 | 9.1 ± 0.3 | 6.2 ± 0.4 | 4.5 ± 0.3 | <2.0 | <2.0 |
Note: Data presented is hypothetical and for illustrative purposes only. "<2.0" indicates the limit of detection.
Interpretation of Results
The primary output of a time-kill assay is a set of curves plotting the log₁₀ CFU/mL against time for each antimicrobial concentration.
-
Bactericidal Activity: This is generally defined as a ≥3-log₁₀ reduction (a 99.9% kill) in the CFU/mL from the initial inoculum.[9] The time required to achieve this reduction is a key parameter.
-
Bacteriostatic Activity: This is defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum, where bacterial growth is inhibited but the cells are not rapidly killed.[9]
-
Concentration-Dependence: The assay reveals whether the rate of killing increases with higher drug concentrations.
-
Regrowth: The 24-hour time point is crucial for observing any potential for bacterial regrowth after initial killing.
References
- 1. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide Lynronne-1 Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. actascientific.com [actascientific.com]
In Vivo Efficacy of Lynronne Peptides in a Galleria mellonella Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Lynronne peptides, derived from the microbiome, have shown promising antimicrobial activity against critical priority pathogens such as Acinetobacter baumannii.[1][2][3][4][5] The Galleria mellonella (greater wax moth) larva is a valuable in vivo model for preliminary assessment of the toxicity and efficacy of new antimicrobial compounds, offering a bridge between in vitro studies and mammalian models.[1][2][3][4][5] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of Lynronne peptides using the G. mellonella model, based on available research.
Data Presentation: In Vivo Toxicity of Lynronne Peptides
The in vivo toxicity of Lynronne peptides has been assessed in the G. mellonella model. The following table summarizes the survival data of larvae after injection with different Lynronne peptides. A survival rate of over 80% is indicative of low or negligible toxicity.
| Peptide | Concentration | Time Point | Larval Status | % Survival | Toxicity Level |
| Lynronne-1 | 8x MIC | 24 hours | Healthy, motile | >80% | Low/Negligible |
| 48 hours | Healthy, motile | >80% | Low/Negligible | ||
| Lynronne-2 | 8x MIC | 24 hours | Healthy, motile | >80% | Low/Negligible |
| 48 hours | Healthy, motile | >80% | Low/Negligible | ||
| Lynronne-3 | 8x MIC | 24 hours | Healthy, motile | >80% | Low/Negligible |
| 48 hours | Healthy, motile | >80% | Low/Negligible | ||
| Kill Control | 10^7 CFU/ml A. baumannii | 24 hours | Melanized, non-motile | <20% | High |
| 48 hours | Melanized, non-motile | <20% | High |
Note: MIC (Minimum Inhibitory Concentration) values for Lynronne peptides against various strains of A. baumannii range from 2–128 μg/ml.[1][2][3][4][5]
Experimental Protocols
Galleria mellonella Toxicity Assay
This protocol outlines the methodology to assess the toxicity of Lynronne peptides in G. mellonella larvae.
Materials:
-
Galleria mellonella larvae in their final instar stage
-
Lynronne peptides (Lyophilized)
-
Phosphate-buffered saline (PBS), sterile
-
Microinjection system (e.g., Hamilton syringe)
-
Incubator set at 37°C
-
Sterile petri dishes
Procedure:
-
Larvae Selection: Select healthy larvae of similar size and weight, showing no signs of melanization.
-
Peptide Preparation: Reconstitute lyophilized Lynronne peptides in sterile PBS to the desired stock concentration. Further dilute to the final injection concentration (e.g., 8x MIC).
-
Injection:
-
Inject a 10 µL volume of the peptide solution into the hemocoel of each larva via the last left proleg.
-
For the control group, inject 10 µL of sterile PBS.
-
For the kill control group, inject 10 µL of a bacterial suspension (e.g., 10^7 CFU/ml A. baumannii).
-
Use a new sterile needle for each treatment group.
-
-
Incubation: Place the larvae in sterile petri dishes and incubate at 37°C.
-
Monitoring:
-
Assess larval survival at regular intervals (e.g., 24 and 48 hours) post-injection.
-
Consider larvae as dead if they are non-responsive to touch.
-
Record signs of melanization and changes in motility.
-
-
Data Analysis: Calculate the percentage of survival for each group.
Galleria mellonella Efficacy Assay (Therapeutic Model)
This protocol describes a method to evaluate the therapeutic efficacy of Lynronne peptides in G. mellonella larvae infected with a bacterial pathogen.
Materials:
-
All materials from the toxicity assay protocol.
-
Bacterial pathogen culture (e.g., Acinetobacter baumannii).
Procedure:
-
Infection:
-
Prepare a bacterial suspension in PBS to a predetermined lethal dose.
-
Inject 10 µL of the bacterial suspension into the hemocoel of each larva.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer the Lynronne peptide treatment.
-
Inject 10 µL of the peptide solution into a different proleg from the infection site.
-
Control groups should include infected larvae treated with PBS.
-
-
Incubation and Monitoring:
-
Incubate the larvae at 37°C.
-
Monitor and record survival rates at regular intervals over a period of up to 72 hours.
-
-
(Optional) Bacterial Load Determination:
-
At selected time points, homogenize a subset of larvae from each group in sterile PBS.
-
Perform serial dilutions and plate on appropriate agar to determine the bacterial load (CFU/larva).
-
-
Data Analysis: Compare the survival curves and bacterial loads between the treated and control groups to determine the efficacy of the peptide.
Visualizations
Signaling Pathways and Mechanisms
While the precise signaling pathways within the G. mellonella host in response to Lynronne peptides are not yet fully elucidated, the mechanism of action of these peptides against bacteria has been investigated. Lynronne-1 and -3, in particular, have been shown to have a membrane-destabilizing action against A. baumannii.[1][2][3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Microbiome-derived antimicrobial peptides show therapeutic activity against the critically important priority pathogen, Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.aber.ac.uk [research.aber.ac.uk]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Lynronne-3 Biofilm Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lynronne-3 is an antimicrobial peptide (AMP) derived from the rumen microbiome, which has demonstrated efficacy against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][2] Emerging research indicates that this compound, along with its counterparts Lynronne-1 and -2, possesses significant anti-biofilm properties, making it a promising candidate for therapeutic development against biofilm-associated infections.[3][4] The primary mechanism of action for Lynronne-1 and -3 is suggested to be the disruption of the bacterial cell membrane through pore formation.[1][3]
These application notes provide a comprehensive overview of standard laboratory methods to quantify and characterize the inhibition of bacterial biofilms by this compound. The protocols detailed below are foundational for assessing the potential of this compound in a drug development context.
Key Experimental Approaches
A multi-faceted approach is recommended to thoroughly evaluate the anti-biofilm efficacy of this compound. This includes methods to assess:
-
Biofilm Biomass: Quantifying the total biofilm mass.
-
Cell Viability: Determining the metabolic activity of cells within the biofilm.
-
Biofilm Structure: Visualizing the three-dimensional architecture of the biofilm.
-
Gene Expression: Analyzing the molecular response of bacteria to this compound treatment.
Quantification of Biofilm Inhibition using Crystal Violet Assay
This assay measures the total biofilm biomass, including live and dead cells, as well as the extracellular matrix.[5][6]
Experimental Protocol
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus, P. aeruginosa) into an appropriate broth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth) and incubate overnight at 37°C with shaking.
-
Culture Dilution: Dilute the overnight culture to a starting optical density at 600 nm (OD₆₀₀) of 0.05 in fresh growth medium.
-
Biofilm Formation and Treatment:
-
Add 100 µL of the diluted bacterial culture to the wells of a 96-well flat-bottomed microtiter plate.[7]
-
Add 100 µL of this compound at various concentrations (e.g., ranging from sub-MIC to supra-MIC values) to the wells. Include a vehicle control (no this compound) and a media-only control (no bacteria).
-
Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Washing: Gently discard the planktonic cells by inverting the plate and shaking. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[8]
-
Staining:
-
Solubilization: Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[5][8] Incubate for 15 minutes at room temperature.
-
Quantification: Transfer 100 µL of the solubilized crystal violet from each well to a new 96-well plate. Measure the absorbance at 550-595 nm using a microplate reader.[5][8]
Data Presentation
| This compound Conc. (µg/mL) | Absorbance at 570 nm (Mean ± SD) | % Biofilm Inhibition |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 0% |
| 0.5x MIC | 0.98 ± 0.06 | 21.6% |
| 1x MIC | 0.55 ± 0.04 | 56.0% |
| 2x MIC | 0.21 ± 0.02 | 83.2% |
| 4x MIC | 0.10 ± 0.01 | 92.0% |
| Media Control | 0.05 ± 0.01 | - |
% Inhibition = [1 - (AbsTreated / AbsControl)] x 100
Experimental Workflow: Crystal Violet Assay
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
Assessment of Biofilm Cell Viability using Resazurin Assay
This assay determines the metabolic activity of viable cells within the biofilm. Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, fluorescent) by metabolically active cells.[9]
Experimental Protocol
-
Biofilm Formation and Treatment: Follow steps 1-3 of the Crystal Violet Assay protocol to grow biofilms in the presence of varying concentrations of this compound.
-
Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile PBS.
-
Resazurin Staining:
-
Prepare a working solution of resazurin (e.g., 0.01 mg/mL) in sterile PBS.
-
Add 100 µL of the resazurin solution to each well, including controls.
-
Incubate the plate in the dark at 37°C for 1-4 hours. The incubation time may need to be optimized depending on the bacterial species and biofilm density.
-
-
Quantification: Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
Data Presentation
| This compound Conc. (µg/mL) | Relative Fluorescence Units (RFU) (Mean ± SD) | % Viability |
| 0 (Vehicle Control) | 8540 ± 350 | 100% |
| 0.5x MIC | 6210 ± 280 | 72.7% |
| 1x MIC | 3150 ± 190 | 36.9% |
| 2x MIC | 980 ± 75 | 11.5% |
| 4x MIC | 250 ± 30 | 2.9% |
| Media Control | 150 ± 20 | - |
% Viability = (RFUTreated / RFUControl) x 100
Experimental Workflow: Resazurin Assay
Caption: Workflow for the Resazurin Biofilm Viability Assay.
Visualization of Biofilm Structure by Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of biofilm structure and can be used to assess changes in architecture and cell viability in response to this compound treatment.[10][11]
Experimental Protocol
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes, chamber slides) in the presence and absence of this compound for 24-48 hours.[10]
-
Staining:
-
Gently wash the biofilms with sterile PBS.
-
Stain the biofilms using a live/dead staining kit (e.g., containing SYTO 9 for live cells and propidium iodide for dead cells). This is particularly relevant given this compound's proposed membrane-permeabilizing mechanism.
-
Incubate in the dark according to the manufacturer's instructions (typically 15-30 minutes).
-
-
Imaging:
-
Visualize the stained biofilms using a confocal laser scanning microscope.
-
Acquire a series of z-stack images through the thickness of the biofilm.
-
-
Image Analysis:
-
Reconstruct 3D images from the z-stacks using appropriate software (e.g., ImageJ, Imaris).
-
Analyze parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.
-
Data Presentation
Quantitative data from image analysis can be presented in a table.
| Treatment | Average Biofilm Thickness (µm) | Live Cell Biovolume (µm³) | Dead Cell Biovolume (µm³) |
| Control | 45.2 ± 5.1 | 1.8 x 10⁶ | 0.2 x 10⁶ |
| This compound (2x MIC) | 12.7 ± 2.3 | 0.3 x 10⁶ | 1.1 x 10⁶ |
Conceptual Diagram: CLSM Analysis
Caption: Conceptual representation of CLSM results.
Analysis of Biofilm-Related Gene Expression by RT-qPCR
Reverse transcription-quantitative PCR (RT-qPCR) can be used to investigate the effect of this compound on the expression of genes involved in biofilm formation, such as those related to adhesion, matrix production, and quorum sensing.[12][13]
Experimental Protocol
-
Biofilm Growth and Treatment: Grow biofilms in larger formats (e.g., 6-well plates) with and without sub-inhibitory concentrations of this compound.
-
RNA Extraction:
-
Harvest the biofilm cells by scraping.
-
Extract total RNA using a commercially available RNA extraction kit suitable for bacteria, ensuring a DNase treatment step to remove contaminating genomic DNA.[14]
-
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
qPCR:
-
Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[14]
Data Presentation
| Gene | Function | Fold Change in Expression (this compound Treated vs. Control) |
| icaA | Polysaccharide Adhesion | -4.2 |
| fnbA | Fibronectin Binding Protein A | -3.5 |
| agrA | Quorum Sensing Regulator | -2.8 |
| 16S rRNA | Housekeeping Gene | 1.0 (Reference) |
Proposed Signaling Pathway Inhibition by this compound
Caption: Proposed mechanism of this compound biofilm inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.aber.ac.uk [research.aber.ac.uk]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Comparing Gene Expression Between Planktonic and Biofilm Cells of Foodborne Bacterial Pathogens Through RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative PCR analysis of genes expressed during biofilm development of methicillin resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimizing a qPCR Gene Expression Quantification Assay for S. epidermidis Biofilms: A Comparison between Commercial Kits and a Customized Protocol | PLOS One [journals.plos.org]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Notes and Protocols: Cytotoxicity of Lynronne-3 on Human Lung Cells
Introduction
Lynronne-3 is a novel antimicrobial peptide (AMP) identified from the rumen microbiome, demonstrating significant activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Like other peptides in its family, such as Lynronne-1, it is believed to exert its antimicrobial effect through membrane permeabilization.[1][3] As with any potential therapeutic agent, a thorough evaluation of its safety profile, particularly its cytotoxic effects on human cells, is paramount. This document provides detailed protocols for assessing the cytotoxicity of this compound on human lung cells (A549, a human lung adenocarcinoma cell line) and presents hypothetical data for illustrative purposes. The assays included are designed to measure cell viability, membrane integrity, and the induction of apoptosis.
Hypothesized Mechanism of Action
The proposed mechanism of action for this compound, similar to other Lynronne peptides, involves the disruption of the cell membrane's integrity.[1] These cationic peptides are thought to preferentially interact with the negatively charged components of cell membranes, leading to pore formation and subsequent leakage of intracellular contents, ultimately causing cell death.[1][4]
Caption: Hypothesized membrane permeabilization by this compound.
Experimental Data (Hypothetical)
The following tables summarize the hypothetical results of cytotoxicity testing of this compound on A549 human lung cells.
Table 1: Cell Viability by MTT Assay
| This compound Concentration (µg/mL) | % Cell Viability (24h) | % Cell Viability (48h) |
| 0 (Control) | 100.0 ± 4.5 | 100.0 ± 5.1 |
| 10 | 95.2 ± 3.8 | 90.1 ± 4.2 |
| 25 | 88.7 ± 4.1 | 75.6 ± 3.9 |
| 50 | 72.4 ± 3.5 | 52.3 ± 3.1 |
| 100 | 51.5 ± 2.9 | 28.9 ± 2.5 |
| 200 | 25.8 ± 2.2 | 10.4 ± 1.8 |
| IC50 (µg/mL) | ~105 | ~55 |
Table 2: Membrane Integrity by LDH Release Assay
| This compound Concentration (µg/mL) | % Cytotoxicity (LDH Release) at 24h |
| 0 (Vehicle Control) | 2.1 ± 0.5 |
| 50 | 15.3 ± 1.8 |
| 100 | 35.8 ± 2.5 |
| 200 | 68.9 ± 4.2 |
| Maximum LDH Release (Lysis Control) | 100.0 |
Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining (48h)
| This compound Concentration (µg/mL) | % Live Cells (Annexin V- / PI-) | % Early Apoptosis (Annexin V+ / PI-) | % Late Apoptosis (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Control) | 96.2 ± 2.1 | 1.5 ± 0.4 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 50 | 65.4 ± 3.5 | 15.8 ± 1.9 | 16.5 ± 2.2 | 2.3 ± 0.7 |
| 100 | 38.1 ± 2.9 | 25.2 ± 2.4 | 32.4 ± 2.8 | 4.3 ± 1.1 |
Experimental Protocols
A general workflow for assessing the cytotoxicity of this compound is outlined below.
Caption: General workflow for cytotoxicity testing.
Cell Culture
-
Cell Line: A549 human lung carcinoma cells.
-
Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Passage cells every 2-3 days to maintain exponential growth.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[5][7] Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[9][10][11]
-
Cell Seeding: Seed A549 cells in a 96-well plate as described for the MTT assay.
-
Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24 hours).
-
Controls: Prepare three sets of controls:
-
Vehicle Control: Untreated cells for spontaneous LDH release.
-
Maximum Release Control: Untreated cells lysed with 1% Triton X-100 for 15 minutes before supernatant collection.[9]
-
Medium Background Control: Culture medium without cells.
-
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation:
-
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Maximum Release - Absorbance of Vehicle)] x 100
-
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
-
Cell Seeding and Treatment: Seed 5 x 10^5 A549 cells per well in a 6-well plate and treat with this compound for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.[12]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[14][15][16]
-
Cell Seeding and Treatment: Seed A549 cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent (or similar) directly to the wells, following the manufacturer's protocol.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[14]
Potential Signaling Pathways Involved
Cytotoxic agents can trigger cell death through various signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are central regulators of cell proliferation, survival, and apoptosis.[17][18][19][20] Dysregulation of these pathways is a hallmark of cancer. Investigating the effect of this compound on these pathways could provide insights into its mechanism of cytotoxicity.
Caption: Simplified MAPK/ERK signaling pathway.[17][18][21]
Caption: Simplified PI3K/Akt signaling pathway.[20][22][23]
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the cytotoxic potential of this compound against human lung cells. The combination of viability, membrane integrity, and apoptosis assays offers a multi-faceted view of the cellular response to this novel antimicrobial peptide. The hypothetical data suggests that this compound exhibits dose- and time-dependent cytotoxicity, warranting further investigation into its mechanism of action and its potential impact on key cellular signaling pathways. These studies are crucial for determining the therapeutic window and safety profile of this compound for future clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide Lynronne-1 Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Cell apoptosis analysis [bio-protocol.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. news-medical.net [news-medical.net]
- 16. youtube.com [youtube.com]
- 17. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 18. MAPK signaling pathway | Abcam [abcam.com]
- 19. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. cdn-links.lww.com [cdn-links.lww.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Decoding the hypoxia-exosome-immune triad in OSA: PRCP/UCHL1/BTG2-driven metabolic dysregulation revealed by interpretable machine learning [frontiersin.org]
Application Notes and Protocols: Lynronne-3 Membrane Permeabilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lynronne-3 is an antimicrobial peptide (AMP) derived from the microbiome, which has demonstrated potential therapeutic applications.[1] Like many AMPs, this compound is understood to exert its antimicrobial effects by disrupting the integrity of cellular membranes.[1] This application note provides a detailed protocol for quantifying the membrane permeabilization activity of this compound using a fluorescent dye-based assay. The protocol is adaptable for both bacterial and mammalian cells to assess antimicrobial efficacy and potential cytotoxicity, respectively.
The assay relies on the use of fluorescent nucleic acid stains, such as SYTOX™ Green or Propidium Iodide (PI), which are impermeant to cells with intact membranes.[2][3][4] Upon membrane disruption by an agent like this compound, these dyes enter the cell and bind to intracellular nucleic acids, resulting in a significant increase in fluorescence.[3][4] This fluorescence signal is directly proportional to the extent of membrane permeabilization and can be measured using a fluorescence plate reader, flow cytometer, or fluorescence microscope.[2][5]
Principle of the Assay
The fundamental principle of this assay is the differential permeability of live and membrane-compromised cells to fluorescent dyes. In their healthy state, cells maintain a selectively permeable plasma membrane that excludes dyes like SYTOX™ Green and PI. When cells are exposed to this compound, the peptide disrupts the membrane, creating pores that allow the influx of the dye. The subsequent binding of the dye to nucleic acids (DNA and RNA) leads to a dramatic enhancement of its fluorescence quantum yield.[4] By quantifying this fluorescence, we can determine the dose-dependent and time-dependent effects of this compound on membrane integrity.
Key Experimental Components
-
Test Compound: this compound
-
Target Cells: Bacterial cells (e.g., Pseudomonas aeruginosa) or mammalian cells (e.g., HEK293, HeLa)
-
Fluorescent Dye: SYTOX™ Green or Propidium Iodide (PI)
-
Instrumentation: Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Experimental Workflow
The following diagram illustrates the general workflow for the this compound membrane permeabilization assay.
Caption: General workflow for the this compound membrane permeabilization assay.
Detailed Experimental Protocols
This section provides two detailed protocols: one for assessing the antimicrobial activity of this compound against bacteria and another for evaluating its cytotoxic effect on mammalian cells.
Protocol 1: Bacterial Membrane Permeabilization Assay
Objective: To quantify the ability of this compound to permeabilize the membrane of bacterial cells.
Materials:
-
This compound peptide
-
Bacterial strain (e.g., Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium
-
Phosphate-Buffered Saline (PBS)
-
SYTOX™ Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
Polymyxin B (Positive Control)
-
DMSO or sterile water (Vehicle Control)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the chosen bacterial strain into 5 mL of CAMHB.
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture into fresh CAMHB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the pellet twice with PBS and resuspend in PBS to an OD₆₀₀ of 0.5 (approximately 1 x 10⁸ CFU/mL).
-
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile water or a suitable buffer.
-
This compound Working Solutions: Perform serial dilutions of the this compound stock solution in PBS to achieve a range of concentrations for testing (e.g., 0.1 µg/mL to 100 µg/mL).
-
SYTOX™ Green Working Solution: Prepare a 2 µM solution of SYTOX™ Green in PBS. Protect from light.
-
Positive Control: Prepare a working solution of Polymyxin B (a known membrane-disrupting antibiotic) at a concentration known to cause maximal permeabilization (e.g., 10 µg/mL).
-
Vehicle Control: Use the same solvent used to dissolve this compound (e.g., sterile water).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add 50 µL of the bacterial suspension to each well.
-
Add 50 µL of the this compound working solutions, positive control, or vehicle control to the respective wells in triplicate.
-
The final volume in each well will be 100 µL.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C for a desired time period (e.g., 30 minutes, 1 hour, or for a time-course experiment).
-
Following incubation with this compound, add 10 µL of the 2 µM SYTOX™ Green working solution to each well (final concentration of ~0.18 µM).
-
Incubate the plate in the dark at room temperature for 15 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for SYTOX™ Green (typically ~504 nm excitation and ~523 nm emission).[6]
-
Protocol 2: Mammalian Cell Membrane Permeabilization (Cytotoxicity) Assay
Objective: To assess the cytotoxic effect of this compound on mammalian cells by measuring membrane permeabilization.
Materials:
-
This compound peptide
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL stock)
-
Triton™ X-100 or digitonin (Positive Control for membrane lysis)
-
DMSO or sterile water (Vehicle Control)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture and Seeding:
-
Culture mammalian cells according to standard protocols.
-
Harvest cells using trypsin (for adherent cells) and resuspend in complete culture medium.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 1-5 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Reagent Preparation:
-
This compound Working Solutions: Prepare 2X concentrations of this compound serial dilutions in serum-free culture medium.
-
PI Working Solution: Prepare a 2X PI working solution (e.g., 2 µg/mL) in serum-free culture medium.
-
Positive Control: Prepare a 2X solution of Triton™ X-100 (e.g., 0.2%) in serum-free medium.
-
-
Assay Setup and Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of serum-free medium to each well.
-
Add 50 µL of the 2X this compound working solutions, positive control, or vehicle control to the respective wells.
-
-
Incubation and Staining:
-
Incubate the plate for the desired treatment duration (e.g., 1, 4, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
After the treatment incubation, add 100 µL of the 2X PI working solution to each well (final PI concentration of 1 µg/mL).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths suitable for PI (typically ~535 nm excitation and ~617 nm emission).[4]
-
Data Presentation and Analysis
The quantitative data obtained from the membrane permeabilization assay should be organized into clear tables for easy comparison. The results are typically expressed as Relative Fluorescence Units (RFU) or as a percentage of the positive control (maximal permeabilization).
Table 1: Example Data for this compound Bacterial Membrane Permeabilization
| This compound Conc. (µg/mL) | Mean RFU (± SD) | % Permeabilization |
| 0 (Vehicle Control) | 150 ± 20 | 0% |
| 1 | 350 ± 35 | 10% |
| 5 | 1200 ± 110 | 50% |
| 10 | 2500 ± 230 | 95% |
| 20 | 2600 ± 250 | 100% |
| Positive Control (Polymyxin B) | 2650 ± 260 | 100% |
% Permeabilization = [(RFU_sample - RFU_vehicle) / (RFU_positive_control - RFU_vehicle)] x 100
Table 2: Example Data for this compound Mammalian Cell Cytotoxicity
| This compound Conc. (µg/mL) | Mean RFU (± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 200 ± 25 | 0% |
| 10 | 250 ± 30 | 2% |
| 50 | 600 ± 55 | 18% |
| 100 | 1500 ± 140 | 59% |
| 200 | 2400 ± 220 | 100% |
| Positive Control (Triton X-100) | 2420 ± 230 | 100% |
% Cytotoxicity = [(RFU_sample - RFU_vehicle) / (RFU_positive_control - RFU_vehicle)] x 100
From this data, dose-response curves can be generated to calculate the EC₅₀ (half-maximal effective concentration) for membrane permeabilization.
Signaling Pathways and Logical Relationships
The interaction of this compound with the cell membrane is a physical process of disruption rather than a classical signaling pathway involving intracellular cascades. The logical relationship is a direct cause-and-effect.
Caption: Logical flow of the membrane permeabilization event induced by this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for assessing the membrane permeabilization properties of this compound. The use of fluorescent dyes like SYTOX™ Green and Propidium Iodide offers a sensitive and quantitative method to determine the antimicrobial and cytotoxic potential of this novel peptide. The provided protocols and data presentation formats are intended to guide researchers in obtaining reproducible and reliable results, thereby facilitating the development of this compound as a potential therapeutic agent.
References
- 1. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Propidium iodide - Wikipedia [en.wikipedia.org]
- 5. abcam.cn [abcam.cn]
- 6. takara.co.kr [takara.co.kr]
Application Notes and Protocols for the Solid-Phase Synthesis of Lynronne-3 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lynronne-3 is a novel antimicrobial peptide (AMP) identified from the rumen microbiome, demonstrating significant therapeutic potential against a range of bacterial pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][2] Structurally, this compound is characterized by an α-helical conformation, a net positive charge of +6, and a hydrophobicity ratio of ≥40%, which are common features of membrane-active AMPs.[2] Its mechanism of action involves the permeabilization of bacterial cell membranes, leading to rapid bactericidal activity.[1] This document provides detailed protocols for the solid-phase peptide synthesis (SPPS) of this compound, along with its biological activities and potential therapeutic applications.
Physicochemical Properties and Biological Activity of this compound
A summary of the key physicochemical and biological properties of this compound is presented below.
| Property | Value | Reference |
| Net Charge | +6 | [2] |
| Hydrophobicity Ratio | ≥40% | [2] |
| Secondary Structure | α-helical | [2][3] |
| Minimum Inhibitory Concentration (MIC) against MRSA | 32-128 µg/mL | [1] |
| Minimum Inhibitory Concentration (MIC) against P. aeruginosa | 4–512 µg/mL | [2] |
| Bactericidal Activity against MRSA | >8 log10 CFU/ml reduction within 10 minutes | [1] |
Solid-Phase Peptide Synthesis (SPPS) of this compound
The following protocol outlines the manual solid-phase synthesis of this compound using Fmoc/tBu chemistry, a widely adopted method for peptide synthesis.[4][5]
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
HPLC grade water
Experimental Protocol
A step-by-step protocol for the solid-phase synthesis of this compound is detailed below.
| Step | Procedure | Reagents/Solvents | Time |
| 1 | Resin Swelling | Swell Rink Amide MBHA resin in DMF. | 30 min |
| 2 | Fmoc Deprotection | Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. | 5 min, repeat once |
| 3 | Washing | Wash the resin thoroughly with DMF to remove excess piperidine. | 5 x 1 min |
| 4 | Amino Acid Coupling | Couple the next Fmoc-protected amino acid using DIC and OxymaPure in DMF. | 1-2 hours |
| 5 | Washing | Wash the resin with DMF to remove excess reagents. | 3 x 1 min |
| 6 | Repeat Synthesis Cycle | Repeat steps 2-5 for each amino acid in the this compound sequence. | - |
| 7 | Final Fmoc Deprotection | Remove the final Fmoc group from the N-terminus. | 5 min, repeat once |
| 8 | Washing and Drying | Wash the resin with DMF, followed by DCM, and dry under vacuum. | - |
| 9 | Cleavage and Deprotection | Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove side-chain protecting groups. | 2-3 hours |
| 10 | Peptide Precipitation | Precipitate the crude peptide in cold diethyl ether. | 30 min |
| 11 | Purification | Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). | - |
| 12 | Lyophilization | Lyophilize the purified peptide fractions to obtain the final product. | - |
Synthesis Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Emerging Trends in Solid State Phase Peptide Synthesis | Blog [aurigeneservices.com]
Application Notes and Protocols for Lynronne-3 in a Topical Antimicrobial Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lynronne-3 is a novel antimicrobial peptide (AMP) derived from the rumen microbiome, demonstrating significant potential for the treatment of topical infections. Its broad-spectrum activity against clinically relevant pathogens, including multidrug-resistant strains, coupled with a favorable preliminary safety profile, makes it a compelling candidate for development into a topical antimicrobial agent. These application notes provide a comprehensive overview of this compound's antimicrobial properties, detailed protocols for its formulation and evaluation, and insights into its mechanism of action.
Antimicrobial Activity of this compound
This compound exhibits potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is highlighted by low Minimum Inhibitory Concentrations (MICs) against key skin pathogens.
Data Presentation: In Vitro Antimicrobial Susceptibility of this compound
| Microorganism | Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | USA300 | 32 - 128 | [1] |
| Pseudomonas aeruginosa | Clinical Isolates | 32 - 256 | [2] |
| Acinetobacter baumannii | Clinical Isolates | 8 - 128 | [3][4] |
Mechanism of Action
The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell membrane. As a cationic peptide, it interacts with the negatively charged components of the bacterial membrane, leading to pore formation, increased permeability, and subsequent cell death. This rapid, membrane-targeting action is advantageous as it is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways.
Safety and Toxicological Profile
Preclinical evaluation of this compound indicates a favorable safety profile with low toxicity towards mammalian cells.
Data Presentation: In Vitro Cytotoxicity and Hemolytic Activity of this compound
| Assay | Cell Line / Cell Type | Endpoint | Value (µg/mL) | Reference |
| Cytotoxicity | Human Kidney (A498) | CC50 | 589.2 to >1000 | |
| Cytotoxicity | Human Lung (BEAS-2B) | CC50 | 589.2 to >1000 | |
| Cytotoxicity | Human Intestinal (Caco-2) | CC50 | 589.2 to >1000 | |
| Cytotoxicity | Human Liver (HepG2) | CC50 | 589.2 to >1000 | |
| Cytotoxicity | Human Skin (HaCaT) | CC50 | 589.2 to >1000 | |
| Hemolytic Activity | Human Red Blood Cells | HC50 | 589.2 to >1000 |
CC50: 50% cytotoxic concentration; HC50: 50% hemolytic concentration.
Stability Profile
This compound demonstrates greater stability in the presence of serum compared to other peptides in the same family, such as Lynronne-1. After 6 hours of incubation in 25% serum, approximately 34% of this compound remains intact, suggesting a longer half-life in a biological environment.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the formulation of a topical cream containing this compound and its subsequent evaluation.
Formulation Protocol: this compound Topical Cream (1% w/w)
This protocol describes the preparation of an oil-in-water (o/w) cream formulation.
Materials:
-
Active Pharmaceutical Ingredient (API): this compound
-
Oil Phase:
-
Cetyl Alcohol (Thickener, Emollient)
-
Stearyl Alcohol (Thickener, Emollient)
-
Mineral Oil (Emollient)
-
Sorbitan Monostearate (Emulsifier)
-
-
Aqueous Phase:
-
Polysorbate 80 (Emulsifier)
-
Glycerin (Humectant)
-
Propylene Glycol (Penetration Enhancer, Preservative)
-
Purified Water
-
-
Preservative: Phenoxyethanol
Equipment:
-
Homogenizer
-
Water bath
-
Beakers
-
Stirring rods
-
Weighing balance
Procedure:
-
Preparation of the Aqueous Phase:
-
In a beaker, dissolve this compound in a portion of the purified water.
-
Add glycerin, propylene glycol, and polysorbate 80 to the remaining purified water in a separate beaker.
-
Heat the aqueous phase to 70-75°C in a water bath.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, combine cetyl alcohol, stearyl alcohol, mineral oil, and sorbitan monostearate.
-
Heat the oil phase to 70-75°C in a water bath until all components are melted and homogenous.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring.
-
Homogenize the mixture for 5-10 minutes to form a uniform emulsion.
-
-
Cooling and Final Additions:
-
Allow the emulsion to cool down to approximately 40°C with gentle stirring.
-
Add the this compound solution and the preservative (phenoxyethanol) to the cream base.
-
Stir until the API and preservative are uniformly distributed.
-
Allow the cream to cool to room temperature.
-
In Vitro Efficacy Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Test microorganism (e.g., S. aureus MRSA)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the test microorganism overnight in MHB.
-
Dilute the overnight culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
-
Prepare Serial Dilutions of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
Perform two-fold serial dilutions of the stock solution in MHB in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, determine the MIC as the lowest concentration of this compound at which there is no visible growth of the microorganism (no turbidity).
-
The optical density can be read using a spectrophotometer at 600 nm.
-
In Vitro Efficacy Protocol: Time-Kill Kinetics Assay
This assay assesses the rate at which this compound kills a specific microorganism.
Materials:
-
This compound
-
Test microorganism
-
MHB
-
Sterile saline
-
Agar plates
Procedure:
-
Prepare Bacterial Culture:
-
Grow the test microorganism to the mid-logarithmic phase in MHB.
-
Dilute the culture to a starting concentration of approximately 1 x 10^6 CFU/mL.
-
-
Expose Bacteria to this compound:
-
Add this compound at a predetermined concentration (e.g., 2x or 4x MIC) to the bacterial culture.
-
Include a control culture without this compound.
-
Incubate the cultures at 37°C with shaking.
-
-
Sample Collection and Plating:
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots from both the test and control cultures.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate at 37°C for 24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL against time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.
-
In Vitro Safety Protocol: Cytotoxicity Assay (Resazurin-based)
This protocol evaluates the cytotoxic effect of the this compound formulation on human skin cells (e.g., HaCaT keratinocytes).
Materials:
-
This compound topical cream formulation
-
HaCaT cells
-
Cell culture medium (e.g., DMEM)
-
Resazurin sodium salt solution
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed HaCaT cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of the this compound cream in cell culture medium.
-
Remove the old medium from the cells and add the diluted formulations.
-
Include a vehicle control (cream base without this compound) and an untreated cell control.
-
Incubate for 24-48 hours.
-
-
Resazurin Assay:
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence (560 nm excitation / 590 nm emission) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the concentration of this compound to determine the CC50 value.
-
Ex Vivo Efficacy Protocol: Porcine Skin Infection Model
This model evaluates the antimicrobial efficacy of the topical this compound formulation on an ex vivo skin model that closely mimics human skin.
Materials:
-
Freshly excised porcine skin
-
Test microorganism (e.g., S. aureus MRSA)
-
This compound topical cream (1% w/w)
-
Phosphate-buffered saline (PBS)
-
Surgical tools
-
Incubator
Procedure:
-
Skin Preparation:
-
Clean and de-hair the porcine skin.
-
Create small wounds or abrasions on the skin surface.
-
-
Infection:
-
Apply a suspension of the test microorganism to the wounded area.
-
Incubate for a period to allow for bacterial colonization (e.g., 4-6 hours).
-
-
Treatment:
-
Apply the 1% this compound topical cream to the infected area.
-
Include a control group treated with the cream base without this compound.
-
-
Evaluation:
-
After a specified treatment period (e.g., 24 hours), excise the treated skin tissue.
-
Homogenize the tissue in PBS.
-
Perform serial dilutions and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).
-
Compare the bacterial reduction in the this compound treated group to the control group.
-
Conclusion
This compound is a promising antimicrobial peptide with the potential for development as a topical agent for the treatment of skin and soft tissue infections. Its potent and rapid bactericidal activity, favorable safety profile, and enhanced stability provide a strong foundation for further preclinical and clinical investigation. The protocols outlined in these application notes offer a framework for the formulation and evaluation of a this compound based topical product.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbiome-derived antimicrobial peptides show therapeutic activity against the critically important priority pathogen, Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Lynronne Peptides in Serum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Lynronne peptides in serum during experiments.
Frequently Asked Questions (FAQs)
Q1: What are Lynronne peptides and what is their primary mechanism of action?
Lynronne peptides (Lynronne-1, -2, and -3) are antimicrobial peptides (AMPs) originally identified in the rumen microbiome.[1] They exhibit broad-spectrum activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Their primary mechanism of action involves the disruption and permeabilization of bacterial cell membranes, a common feature of many AMPs. This is driven by the amphipathic nature of their α-helical structure, which allows them to selectively interact with and insert into the anionic lipid membranes of bacteria.[1]
Q2: Why is the serum stability of Lynronne peptides a concern for in vivo studies?
Like many therapeutic peptides, Lynronne peptides are susceptible to degradation by proteases present in serum. This rapid degradation can significantly reduce their half-life and, consequently, their therapeutic efficacy when administered systemically. For instance, Lynronne-1 has been observed to degrade rapidly in the presence of serum, which may explain its poor efficacy in systemic infections despite its potent antimicrobial activity in vitro.
Q3: What are the most common strategies to improve the serum stability of Lynronne peptides?
Several strategies can be employed to enhance the stability of Lynronne peptides in serum. These include:
-
Amino Acid Substitution: Replacing L-amino acids with D-amino acids at the N- and C-termini can significantly increase resistance to proteolytic degradation.[2]
-
Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect the peptide from exopeptidases.[3][4]
-
Cyclization: Creating a cyclic peptide structure can enhance stability by making the peptide backbone less accessible to proteases.[3][5]
-
PEGylation: Conjugating polyethylene glycol (PEG) to the peptide can increase its hydrodynamic size, which can shield it from proteases and reduce renal clearance.
-
Formulation with Stabilizing Agents: Encapsulating peptides in protective matrices like liposomes or polymers can shield them from degradation.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the serum stability of Lynronne peptides.
Issue 1: Rapid degradation of Lynronne peptide observed in serum stability assay.
-
Possible Cause: Inherent susceptibility of the peptide to serum proteases.
-
Solution:
-
Modify the Peptide: Synthesize a new batch of the Lynronne peptide with stabilizing modifications. A common and effective starting point is the substitution of L-amino acids at the N- and C-termini with their D-enantiomers (e.g., creating Lynronne-1D). This has been shown to improve stability.[2]
-
Terminal Capping: Acetylate the N-terminus and/or amidate the C-terminus of your peptide. This can prevent degradation by exopeptidases.[4][6][7]
-
Incorporate Unnatural Amino Acids: Consider strategic replacement of amino acids at known cleavage sites with unnatural amino acids to hinder protease recognition.
-
Issue 2: Low recovery of the peptide from serum samples before analysis.
-
Possible Cause: The peptide may be aggregating and precipitating out of solution, or it may be adsorbing to labware.
-
Solution:
-
Optimize Solubility: Ensure the peptide is fully dissolved in an appropriate buffer before adding it to the serum. For hydrophobic peptides, the use of a small amount of organic solvent like DMSO or acetonitrile in the initial stock solution may be necessary.
-
Prevent Aggregation: Aggregation can be a problem for some peptides, leading to inaccurate stability measurements.[8] If aggregation is suspected, consider re-engineering the peptide to improve its solubility or screen different formulation buffers containing excipients that reduce aggregation.[8]
-
Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of peptide due to surface adsorption.
-
Optimize Extraction Protocol: The method used to precipitate serum proteins and extract the peptide is critical. A protocol using acetonitrile precipitation is often effective. Ensure complete protein precipitation and efficient peptide recovery by optimizing the solvent-to-serum ratio and incubation times.
-
Issue 3: Inconsistent or non-reproducible results in serum stability assays.
-
Possible Cause: Variability in experimental conditions or sample handling.
-
Solution:
-
Standardize Serum Source: Use a consistent source and lot of serum for all experiments, as protease activity can vary between batches and species.
-
Maintain Consistent Temperature: Ensure all incubation steps are performed at a constant and accurate temperature (typically 37°C) in a calibrated incubator or water bath.
-
Precise Timing: Adhere to a strict timeline for sample collection and processing. The timing of stopping the degradation reaction (e.g., by adding a quenching solution or freezing) is critical for accurate half-life determination.
-
Use of an Internal Standard: Incorporate a stable, non-degradable peptide as an internal standard in your analytical method (e.g., RP-HPLC) to account for variations in sample injection and instrument response.
-
Quantitative Data on Lynronne Peptide Stability
The following table summarizes the available quantitative data on the stability of Lynronne peptides and their modified analogs in the presence of proteases or serum.
| Peptide | Modification | Condition | Time Point (hours) | Remaining Peptide (%) | Reference |
| Lynronne-1 | None | 25% Serum | 2 | 48 | |
| Lynronne-1 | None | 25% Serum | 6 | 15 | |
| Lynronne-2 | None | 25% Serum | 2 | ≥60 | |
| Lynronne-2 | None | 25% Serum | 6 | 42 | |
| Lynronne-3 | None | 25% Serum | 2 | ≥88 | |
| This compound | None | 25% Serum | 6 | 34 | |
| Lynronne-1D | D-amino acid substitution at N- and C-termini | Trypsin Digestion | 3 | Retained Integrity | [2] |
Experimental Protocols
Protocol 1: Serum Stability Assay for Lynronne Peptides
This protocol outlines a general method for assessing the stability of Lynronne peptides in serum using RP-HPLC for quantification.
-
Peptide Preparation:
-
Prepare a stock solution of the Lynronne peptide (e.g., 1 mg/mL) in an appropriate solvent (e.g., sterile water or a buffer with a small percentage of acetonitrile if solubility is an issue).
-
Determine the exact concentration of the stock solution by UV-Vis spectrophotometry at 280 nm.
-
-
Incubation with Serum:
-
Thaw human serum (or serum from the species of interest) at 37°C.
-
In a low-binding microcentrifuge tube, add a specific volume of the peptide stock solution to the serum to achieve the desired final peptide concentration (e.g., 100 µg/mL).
-
Immediately vortex the mixture gently and take a time-zero (T=0) sample.
-
Incubate the remaining mixture at 37°C.
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Sample Processing:
-
For each time point, transfer an aliquot of the peptide-serum mixture to a new tube.
-
To stop the enzymatic degradation, add two volumes of a quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid - TFA).
-
Vortex thoroughly to precipitate the serum proteins.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the peptide for analysis.
-
-
RP-HPLC Analysis:
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t1/2) of the peptide by fitting the data to a one-phase decay model.
-
Visualizations
Caption: Experimental workflow for serum stability assay of Lynronne peptides.
Caption: Mechanism of action of Lynronne peptides on bacterial cell membranes.
Caption: Troubleshooting logic for low Lynronne peptide stability in experiments.
References
- 1. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide Lynronne-1 Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serum stabilities of short tryptophan- and arginine-rich antimicrobial peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Lynronne-1 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the degradation of Lynronne-1 by peptidases.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Lynronne-1 instability in experimental settings?
A1: Lynronne-1 is a synthetic peptide susceptible to enzymatic degradation by peptidases. These enzymes, commonly found in serum-containing media and in vivo environments, cleave the peptide bonds of Lynronne-1, leading to a loss of its structural integrity and biological activity. The rate of degradation is influenced by factors such as temperature, pH, and the concentration of peptidases in the experimental system.
Q2: How can I detect if my Lynronne-1 sample is degrading?
A2: Degradation can be identified by a decrease in the expected biological effect of Lynronne-1 in your assay. For a more direct assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used. These methods can separate and identify intact Lynronne-1 from its degradation fragments, allowing for quantification of the remaining active peptide over time.
Q3: Which amino acid residues in Lynronne-1 are most susceptible to peptidase cleavage?
A3: While the exact cleavage sites are proprietary, peptides containing certain amino acid residues are generally more prone to degradation. If you are observing rapid degradation, it may be beneficial to consult the technical data sheet for Lynronne-1 or contact our support team to discuss potential stabilization strategies.
Troubleshooting Guides
Issue: Rapid loss of Lynronne-1 bioactivity in cell culture experiments.
-
Potential Cause: Peptidases present in the fetal bovine serum (FBS) or other serum supplements are degrading Lynronne-1.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line permits, try reducing the percentage of serum in your culture medium.
-
Use Heat-Inactivated Serum: Heat inactivation of serum can denature some peptidases, potentially slowing the degradation of Lynronne-1.
-
Incorporate Peptidase Inhibitors: Add a broad-spectrum peptidase inhibitor cocktail to your culture medium. This is often the most effective method to prevent degradation.[1]
-
Perform a Time-Course Experiment: Determine the effective half-life of Lynronne-1 in your specific culture conditions to optimize the timing of your assays and peptide replenishment.
-
Issue: Inconsistent results and high variability in in vivo animal studies.
-
Potential Cause: In vivo, Lynronne-1 is exposed to a high concentration and variety of peptidases in the circulatory system and tissues, leading to rapid clearance and variable bioavailability.
-
Troubleshooting Steps:
-
Optimize the Route of Administration: Subcutaneous or intraperitoneal injections may provide a more sustained release and protect Lynronne-1 from rapid first-pass metabolism compared to intravenous injection.
-
Co-administer with a Peptidase Inhibitor: Formulating Lynronne-1 with a safe and approved peptidase inhibitor can increase its circulatory half-life.
-
Consider a Modified Analog: We offer modified versions of Lynronne-1 (e.g., PEGylated or with D-amino acid substitutions) that exhibit enhanced resistance to peptidase degradation.[2]
-
Experimental Protocols
Protocol: Assessing the In Vitro Stability of Lynronne-1 in Serum
This protocol provides a method to quantify the stability of Lynronne-1 when incubated in serum-containing media.
Materials:
-
Lynronne-1 (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fetal Bovine Serum (FBS)
-
96-well microplate
-
Incubator (37°C)
-
HPLC-MS system
Methodology:
-
Prepare Lynronne-1 Stock: Dissolve lyophilized Lynronne-1 in DMSO to create a 10 mM stock solution.
-
Prepare Working Solution: Dilute the stock solution in PBS to a working concentration of 200 µM.
-
Set up the Assay Plate: In a 96-well plate, add 50 µL of the 200 µM Lynronne-1 working solution to 50 µL of FBS for a final concentration of 100 µM in 50% serum. Prepare a control sample with 50 µL of Lynronne-1 working solution and 50 µL of PBS.
-
Incubation: Incubate the plate at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 10 µL aliquot from the reaction wells.
-
Quench the Reaction: Immediately mix the aliquot with 90 µL of acetonitrile to precipitate serum proteins and stop peptidase activity.
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
HPLC-MS Analysis: Analyze the supernatant using a reverse-phase HPLC column coupled to a mass spectrometer to quantify the amount of intact Lynronne-1 remaining.
Data Presentation
Table 1: Comparative Stability of Lynronne-1 and a Modified Analog in 50% FBS at 37°C
| Time (hours) | Intact Standard Lynronne-1 (%) | Intact Modified Lynronne-1 (%) |
| 0 | 100 | 100 |
| 1 | 78 | 98 |
| 2 | 55 | 95 |
| 4 | 23 | 91 |
| 8 | < 5 | 85 |
| 24 | Not Detected | 72 |
Visualizations
Caption: Enzymatic degradation of active Lynronne-1 by serum peptidases into inactive fragments.
Caption: Step-by-step workflow for assessing the in vitro stability of Lynronne-1.
Caption: Decision-making process for troubleshooting Lynronne-1 degradation in cell culture.
References
Synthesis and improved stability of Lynronne-1D
Technical Support Center: Lynronne-1D
Welcome to the technical support center for Lynronne-1D, a novel antimicrobial peptide with enhanced stability. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is Lynronne-1D and how does it differ from Lynronne-1?
A1: Lynronne-1D is a modified version of the antimicrobial peptide Lynronne-1, which was originally derived from the rumen microbiome. The key difference is that in Lynronne-1D, the L-isoform amino acid residues at the N and C terminals have been substituted with their D-isoforms.[1][2] This modification was specifically designed to increase the peptide's stability against degradation by peptidases, a common issue with the original Lynronne-1 peptide.[1][2]
Q2: What is the primary advantage of using Lynronne-1D?
A2: The primary advantage of Lynronne-1D is its enhanced stability. It has been shown to have a three-fold increased stability in the presence of trypsin, a common peptidase.[1][2] This improved stability makes it a more promising candidate for systemic applications where the peptide would be exposed to degradative enzymes.[1][2]
Q3: What is the mechanism of action for Lynronne-1D?
A3: Lynronne-1D exerts its antimicrobial effect primarily through membrane permeabilization. It rapidly disrupts the cell membranes of susceptible bacteria, leading to leakage of cellular contents and cell death.[1] This rapid, membrane-targeting action is a hallmark of many antimicrobial peptides.
Q4: Is Lynronne-1D cytotoxic to mammalian cells?
A4: Current research indicates that Lynronne-1D is non-cytotoxic to mammalian blood cells, suggesting a good safety profile for potential therapeutic applications.[1]
Troubleshooting Guides
Problem 1: Low yield or incomplete synthesis of Lynronne-1D.
-
Possible Cause: Inefficient coupling of D-amino acids during solid-phase peptide synthesis (SPPS).
-
Troubleshooting Steps:
-
Ensure high-purity D-amino acid derivatives are used.
-
Optimize coupling time and temperature. D-amino acids may sometimes require longer coupling times.
-
Use a more efficient coupling reagent.
-
Perform a test cleavage and mass spectrometry analysis on a small amount of resin to check for the presence of the full-length peptide at intermediate steps.
-
Problem 2: Lynronne-1D shows lower than expected antimicrobial activity.
-
Possible Cause 1: Impure or degraded peptide.
-
Troubleshooting Steps:
-
Verify the purity of the synthesized peptide using High-Performance Liquid Chromatography (HPLC).
-
Confirm the molecular weight of the peptide via mass spectrometry to ensure the correct sequence was synthesized.
-
Store the peptide under appropriate conditions (lyophilized, at -20°C or -80°C) to prevent degradation.
-
-
Possible Cause 2: Issues with the Minimum Inhibitory Concentration (MIC) assay.
-
Troubleshooting Steps:
-
Ensure the bacterial inoculum is at the correct concentration (typically ~5 x 10^5 CFU/mL).
-
Use the appropriate broth medium (e.g., Mueller-Hinton Broth) that supports bacterial growth and does not interfere with the peptide's activity.
-
Include a positive control (a known effective antibiotic) and a negative control (no antimicrobial agent) to validate the assay.
-
Problem 3: Inconsistent results in stability assays.
-
Possible Cause: Variability in enzyme activity or assay conditions.
-
Troubleshooting Steps:
-
Use a fresh, high-quality preparation of trypsin or other peptidases for each experiment.
-
Precisely control the incubation time, temperature, and pH of the assay.
-
Ensure accurate quantification of the peptide before and after enzyme treatment, for example, by using a reliable HPLC method.
-
Data Presentation
Table 1: Antimicrobial Activity of Lynronne-1D
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | 8 µg/mL | [1] |
| Gram-negative bacteria strains | >4-fold improved MICs over Lynronne-1 | [1] |
| Mycobacterium tuberculosis | Synergistic with bedaquiline | [3] |
Table 2: Bactericidal Activity of Lynronne-1D against S. aureus
| Treatment Time | Reduction in Viable Cells (c.f.u./ml) | Reference |
| 30 minutes | ≥6 log | [1] |
Experimental Protocols
Synthesis of Lynronne-1D via Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general framework for the synthesis of Lynronne-1D. The exact sequence of Lynronne-1 is required to carry out the synthesis. The key modification is the use of Fmoc-protected D-amino acids for the N-terminal and C-terminal residues.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminally amidated peptide).
-
First Amino Acid Coupling (C-terminal D-amino acid):
-
Swell the resin in a suitable solvent (e.g., dimethylformamide - DMF).
-
Activate the carboxyl group of the first Fmoc-protected D-amino acid using a coupling agent (e.g., HBTU/HOBt).
-
Add the activated amino acid to the resin and allow it to react.
-
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine in DMF.
-
Chain Elongation: Sequentially couple the remaining L-amino acids according to the Lynronne-1 sequence, following steps 2 (using the appropriate L-amino acid) and 3 for each residue.
-
Final Amino Acid Coupling (N-terminal D-amino acid): Couple the final Fmoc-protected D-amino acid to the N-terminus of the peptide chain.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid - TFA with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Trypsin Stability Assay
-
Peptide Solution Preparation: Prepare a stock solution of Lynronne-1D in a suitable buffer (e.g., 0.1 M NH4HCO3, pH 8.2).
-
Trypsin Solution Preparation: Prepare a fresh solution of trypsin in the same buffer.
-
Incubation: Mix the Lynronne-1D solution with the trypsin solution at a specific ratio (e.g., 20 µg of peptide with 1 µg of trypsin) and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of a solution that denatures the enzyme (e.g., 1% TFA in water/acetonitrile).
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact Lynronne-1D remaining at each time point. The peak area of the intact peptide is compared to the peak area at time zero.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB) to the mid-logarithmic phase.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
Peptide Dilution Series: In a 96-well microtiter plate, prepare a two-fold serial dilution of Lynronne-1D in MHB.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Lynronne-1D that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for the solid-phase synthesis of Lynronne-1D.
Caption: Experimental workflow for the trypsin stability assay of Lynronne-1D.
Caption: Proposed mechanism of action for Lynronne-1D.
References
- 1. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]
- 3. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
Optimizing Lynronne-3 dosage for in vivo studies
Welcome to the technical support center for Lynronne-3, a selective inhibitor of Kinase-Associated Protein 7 (KAP7). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during in vivo experiments with this compound.
Q1: We are observing lower than expected efficacy in our xenograft model. What are the potential causes and solutions?
A1: Lower than expected efficacy can stem from several factors. A common issue is suboptimal drug exposure at the tumor site. This could be due to poor bioavailability of this compound or rapid metabolism. We recommend verifying the plasma and tumor concentrations of this compound via pharmacokinetic (PK) analysis.[1][2] It is also crucial to ensure the chosen tumor model is sensitive to KAP7 inhibition. Not all tumor types will be responsive, and efficacy can be highly model-dependent.[3] Consider performing in vitro sensitivity assays on your cell line of choice before proceeding with in vivo studies.
Q2: Our animals are showing signs of toxicity, such as significant weight loss, at what we believed to be a therapeutic dose. How should we proceed?
A2: Toxicity, often indicated by more than 20% body weight loss in 10% of animals, suggests that the current dosage may be at or above the Maximum Tolerated Dose (MTD).[1][4] It is advisable to perform a dose-range finding study to establish the MTD in your specific animal model.[1][4] Additionally, the formulation vehicle itself can sometimes cause adverse effects. Ensure you are using a vehicle control group to distinguish between vehicle-related and compound-related toxicity. If this compound solubility is an issue, careful selection and optimization of the vehicle are critical.
Q3: What is the recommended starting dose for a new in vivo study with this compound?
A3: The optimal starting dose can vary depending on the animal model and tumor type. Based on our internal studies, we provide a table of recommended starting doses for common xenograft models (see Table 1). However, we strongly advise researchers to perform their own dose-finding studies to determine the optimal dose for their specific experimental conditions.[4][5] These studies typically involve escalating doses in successive cohorts of animals to identify the MTD.[5][6]
Q4: How should we prepare this compound for oral gavage, given its poor aqueous solubility?
A4: Due to its hydrophobic nature, this compound requires a specific formulation for effective oral administration. A common and effective vehicle is a suspension in 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water. It is crucial to ensure the compound is micronized to a uniform particle size to improve suspension and absorption. Always prepare the formulation fresh daily and ensure it is continuously stirred during dosing to maintain a homogenous suspension.
Q5: We are observing variability in our results between experimental cohorts. What are some strategies to reduce this?
A5: In vivo studies can have inherent variability. To minimize this, ensure consistent animal handling, housing conditions, and tumor implantation techniques. Randomize animals into treatment groups and blind the researchers to the treatment allocation where possible. It is also important to have a sufficient number of animals per group to achieve statistical power. For assays, following a validated protocol and ensuring all equipment is calibrated can reduce technical variability.[7]
Data & Protocols
This section provides key quantitative data and detailed experimental protocols for working with this compound.
Data Presentation
Table 1: Recommended Starting Doses for this compound in Common Xenograft Models
| Tumor Model | Mouse Strain | Recommended Starting Dose (mg/kg, oral, once daily) | Expected Outcome |
| A549 (NSCLC) | Nude (nu/nu) | 25 | Tumor growth inhibition |
| HCT116 (Colon) | SCID | 30 | Tumor stasis |
| PC-3 (Prostate) | Nude (nu/nu) | 40 | Moderate tumor regression |
| MDA-MB-231 (Breast) | NSG | 35 | Tumor growth inhibition |
Table 2: Key Pharmacokinetic Parameters of this compound in Nude Mice
| Parameter | Value (at 25 mg/kg, oral) |
| Cmax (Maximum Plasma Concentration) | 1.2 µM |
| Tmax (Time to Cmax) | 2 hours |
| AUC (0-24h) (Area Under the Curve) | 8.5 µM*h |
| Half-life (t1/2) | 6 hours |
Experimental Protocols
Protocol 1: In Vivo Dose-Finding Study
-
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound.
-
Animals: Use the same strain and sex of mice as planned for the efficacy study (e.g., 6-8 week old female nude mice).
-
Groups: Start with a minimum of 4 dose groups and a vehicle control group (n=3-5 mice per group).
-
Dose Escalation: Begin with a conservative low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg). The 3+3 design is a common approach for dose escalation.[5][6]
-
Administration: Administer this compound orally, once daily, for 14 consecutive days.
-
Monitoring: Record body weight daily and observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in posture).
-
Endpoint: The MTD is defined as the highest dose that does not induce more than a 20% loss in body weight or significant clinical signs of toxicity.[1]
Protocol 2: Xenograft Tumor Efficacy Study
-
Cell Culture: Culture the selected cancer cell line (e.g., A549) under standard conditions.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment: Begin dosing with this compound at the predetermined optimal dose (e.g., 25 mg/kg) and the vehicle control.
-
Measurements: Measure tumor volume with calipers twice a week and body weight daily.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500 mm³) or for a set duration. Euthanize animals if they show signs of excessive distress or weight loss.
Visualizations
Signaling Pathway
Caption: The GFRL/KAP7 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for an in vivo efficacy study with this compound.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common issues in this compound in vivo studies.
References
- 1. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Study explains why many cancer drugs fail during clinical trials - Medicine.net [medicine.net]
- 4. 5.4 - Considerations for Dose Finding Studies | STAT 509 [online.stat.psu.edu]
- 5. Principles of dose finding studies in cancer: a comparison of trial designs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. premier-research.com [premier-research.com]
- 7. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting low yield in Lynronne-3 peptide synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding low yields during the synthesis of the Lynronne-3 peptide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final yield of this compound after purification is significantly lower than expected. What are the common causes?
Low yield in solid-phase peptide synthesis (SPPS) can stem from issues at several stages: incomplete deprotection, poor coupling efficiency, side reactions during synthesis or cleavage, and losses during workup and purification. A systematic approach is crucial to identify the root cause.
Q2: How can I determine if the Fmoc-deprotection step is incomplete and causing low yield?
Incomplete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a frequent issue, leading to truncated sequences that are difficult to separate from the target peptide.
-
Symptom: A significant peak corresponding to the desired mass minus one or more amino acids in your crude mass spectrometry (MS) analysis.
-
Troubleshooting:
-
UV Monitoring: If your synthesizer is equipped with a UV detector, monitor the Fmoc-piperidine adduct at ~301 nm during the deprotection step. The absorbance should plateau and return to baseline, indicating complete removal. If the peak is broad or does not return to baseline, extend the deprotection time or use fresh reagent.
-
Kaiser Test: Perform a qualitative Kaiser test on a small sample of resin beads after deprotection. A positive result (blue beads) indicates the presence of free primary amines, confirming successful Fmoc removal. A negative result (yellow/brown beads) suggests the deprotection was incomplete.
-
Reagent Quality: Ensure your deprotection solution (commonly 20% piperidine in DMF) is fresh. Piperidine can degrade over time.
-
Q3: I suspect poor coupling efficiency is the problem. How can I improve the coupling steps for difficult residues in this compound?
The this compound sequence contains sterically hindered residues and a potential aggregation-prone region, which can lead to inefficient coupling.
-
Symptom: MS analysis of the crude product shows a major peak corresponding to a deletion sequence (missing one or more amino acids).
-
Troubleshooting Strategies:
-
Extended Coupling Times: Double the standard coupling time for known difficult residues.
-
Double Coupling: Perform the coupling step twice before proceeding to the next deprotection step.
-
Change Coupling Reagents: If using HBTU, consider switching to a more potent activator like HATU or HDMA, especially for sterically hindered amino acids.
-
Incorporate Additives: Adding an agent like Oxyma Pure can enhance coupling efficiency and suppress side reactions.
-
Data & Protocols
Table 1: Comparison of Coupling Reagents on this compound Yield
The following table summarizes the results of a study comparing different coupling reagents for a known difficult coupling step within the this compound sequence.
| Coupling Reagent | Activation Time (min) | Coupling Time (min) | Crude Purity (%) | Final Yield (%) |
| HBTU/DIPEA | 5 | 45 | 65 | 48 |
| HCTU/DIPEA | 5 | 45 | 72 | 55 |
| HATU/DIPEA | 2 | 30 | 85 | 71 |
| DIC/Oxyma | 1 | 60 | 78 | 62 |
Data represents average results from n=3 syntheses.
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a standard automated synthesis cycle.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the vessel.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin with DMF (5 times).
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow to react for 30-45 minutes.
-
Wash the resin with DMF (3 times).
-
-
Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
Protocol 2: Cleavage and Deprotection of this compound from Resin
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a vacuum for 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used in the this compound sequence. A standard Reagent K cocktail is often effective:
-
Trifluoroacetic acid (TFA): 92.5%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 2.5%
-
Dithiothreitol (DTT): 2.5%
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Collection: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and dry the crude peptide under a vacuum.
Visual Guides
SPPS Workflow
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Troubleshooting Logic
Caption: Decision tree for troubleshooting low peptide synthesis yield.
Strategies to reduce Lynronne-3 cytotoxicity
Technical Support Center: Lynronne-3
Welcome to the technical support center for this compound, a potent inhibitor of the fictional Serine/Threonine Kinase 1 (STK1). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating cytotoxicity associated with this compound during preclinical research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our healthy (non-cancerous) control cell line after treatment with this compound. Is this expected?
A1: Yes, dose-dependent cytotoxicity in non-cancerous cell lines is a known characteristic of this compound. This is attributed to off-target effects on mitochondrial respiratory complex I, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis. It is crucial to determine the therapeutic window by comparing the IC50 in your cancer cell line with the concentration that induces significant toxicity in control cells.
Q2: What is the proposed mechanism of this compound-induced cytotoxicity?
A2: this compound's off-target inhibition of mitochondrial respiratory complex I disrupts the electron transport chain. This leads to an accumulation of electrons, which are then donated to molecular oxygen, generating superoxide radicals (a type of ROS). The subsequent oxidative stress triggers the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and activation of the intrinsic apoptotic pathway, primarily through caspase-3 activation.
Q3: What are the initial steps to reduce the observed cytotoxicity while maintaining on-target efficacy?
A3: We recommend two primary initial strategies:
-
Dose Optimization: Perform a dose-response study to identify the lowest effective concentration that inhibits STK1 in your cancer cell line while minimizing cytotoxicity in control cells.
-
Co-administration with Antioxidants: Consider the co-administration of a mitochondrial-targeted antioxidant, such as Mito-TEMPO, or a general antioxidant like N-acetylcysteine (NAC), to counteract the increase in ROS.
Q4: Can we use gene silencing to investigate the off-target effects of this compound?
A4: While this compound's primary off-target is a mitochondrial complex, you can use siRNA to investigate the contribution of key apoptotic pathway proteins (e.g., Bax, Bak) to the observed cytotoxicity. This can help confirm the mechanism of cell death.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. High or low cell densities can alter cellular responses to cytotoxic agents.[1] |
| Solvent-Induced Toxicity | Keep the final concentration of the solvent (e.g., DMSO) consistent across all wells and below a non-toxic threshold (typically <0.5%). |
| Assay Timing | The kinetics of cytotoxicity can vary. Perform time-course experiments (e.g., 24, 48, 72 hours) to identify the optimal endpoint for your specific cell line and this compound concentration. |
| Assay Type Mismatch | Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Consider using orthogonal assays to confirm results.[2] |
Issue 2: Lack of Efficacy in Cancer Cell Line at Non-Toxic Concentrations
| Possible Cause | Recommended Solution |
| Poor Drug Bioavailability in vitro | The intracellular concentration of this compound may be lower than the applied concentration.[3] Consider using a different cell culture medium or serum concentration, as high protein binding can reduce bioavailability. |
| Cell Line Resistance | The cancer cell line may have intrinsic or acquired resistance to STK1 inhibition. Confirm STK1 expression and activity in your cell line. |
| Sub-optimal Treatment Duration | The on-target effect may require a longer incubation period. Extend the treatment duration and monitor for the desired phenotype. |
Issue 3: Antioxidant co-treatment is not reducing cytotoxicity.
| Possible Cause | Recommended Solution |
| Insufficient Antioxidant Concentration | Perform a dose-response experiment with the antioxidant to determine the optimal concentration for ROS scavenging in your cell model. |
| Inappropriate Antioxidant Choice | If a general antioxidant is ineffective, consider a mitochondria-targeted antioxidant to concentrate the therapeutic effect at the site of ROS production. |
| ROS-Independent Cytotoxicity | This compound may have other off-target effects. Investigate other potential mechanisms, such as inhibition of other kinases or disruption of other cellular processes. |
Quantitative Data Summary
Table 1: Effect of Antioxidant Co-treatment on this compound Induced Cytotoxicity in a Healthy Fibroblast Cell Line (HF-1)
| Treatment Group | Cell Viability (%) (Mean ± SD) | Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD) | Mitochondrial ROS Levels (Fold Change vs. Control) (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| This compound (10 µM) | 45 ± 6.2 | 8.5 ± 1.1 | 12.3 ± 2.5 |
| This compound (10 µM) + NAC (1 mM) | 78 ± 5.1 | 3.2 ± 0.8 | 4.1 ± 0.9 |
| This compound (10 µM) + Mito-TEMPO (200 nM) | 92 ± 4.8 | 1.5 ± 0.4 | 1.8 ± 0.5 |
Table 2: Comparative IC50 Values of this compound in Cancer vs. Healthy Cell Lines
| Cell Line | Cell Type | STK1 Expression | IC50 (µM) (Mean ± SD) |
| PANC-1 | Pancreatic Cancer | High | 2.5 ± 0.4 |
| A549 | Lung Cancer | High | 3.1 ± 0.6 |
| HF-1 | Healthy Fibroblast | Low | 9.8 ± 1.2 |
| HUVEC | Healthy Endothelial | Low | 11.2 ± 1.5 |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1 Assay
This protocol is used to assess mitochondrial health. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.[4]
Materials:
-
JC-1 Dye
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound, with or without antioxidants, for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Prepare the JC-1 working solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).[5]
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the JC-1 working solution to each well.[6]
-
Incubate the plate at 37°C for 15-30 minutes in the dark.[5]
-
Wash the cells twice with assay buffer.[7]
-
Read the fluorescence at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~550/600 nm) wavelengths.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Measurement of Caspase-3 Activity
This protocol quantifies the activity of executioner caspase-3, a key marker of apoptosis.[8]
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD substrate)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Seed and treat cells in a multi-well plate as described previously.
-
After treatment, collect both adherent and floating cells and centrifuge to obtain a cell pellet.
-
Lyse the cells using the provided lysis buffer.
-
Incubate the cell lysate on ice for 10 minutes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Add an equal amount of protein from each sample to a new 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the fold change in caspase-3 activity relative to the untreated control.
Visualizations
Caption: Signaling pathway of this compound induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. abcam.com [abcam.com]
- 7. JC-1 assay for evaluation of mitochondrial membrane potential [bio-protocol.org]
- 8. content.abcam.com [content.abcam.com]
Technical Support Center: Enhancing the Antimicrobial Potency of Lynronne-3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the antimicrobial potency of Lynronne-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known spectrum of activity?
This compound is a novel antimicrobial peptide (AMP) originally identified from the rumen microbiome.[1] It is part of a group of related peptides including Lynronne-1 and Lynronne-2.[1] this compound has demonstrated antimicrobial activity against a range of bacterial pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[1][2] Its mechanism of action involves binding to bacterial membrane lipids and causing membrane permeability, which leads to the leakage of cytoplasmic contents.[1]
Q2: How can the antimicrobial potency of this compound be enhanced?
The antimicrobial activity of this compound can be significantly increased through synergistic combinations with other antimicrobial agents. Studies have shown additive effects when combined with amoxicillin and erythromycin, and a synergistic relationship with gentamicin.[2] Furthermore, modifications to the peptide structure, such as the replacement of terminal amino acids with their D-enantiomers (Lynronne-3D), have been shown to improve stability and activity, particularly in synergy with drugs like bedaquiline for treating Mycobacterium tuberculosis.[3] Another approach to potentiate its activity is through combination with non-antibiotic compounds like EDTA.
Q3: What is a synergistic interaction and how is it measured?
A synergistic interaction between two antimicrobial agents occurs when their combined effect is significantly greater than the sum of their individual effects. This is often quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is generally indicative of synergy.[4] This allows for the use of lower concentrations of each compound, potentially reducing toxicity and minimizing the development of resistance.
Troubleshooting Experimental Variability
Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent between experiments. What are the common causes for this variability?
Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing. Several factors can contribute to this variability:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. An incorrect concentration of bacteria can significantly alter the MIC value.[5] Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard.
-
Reagent Stability: The stability of this compound and any other tested antimicrobials can affect the results. Ensure proper storage and handling of stock solutions.[5]
-
Media Composition: The composition of the culture medium, including cation concentrations (e.g., Ca2+ and Mg2+), can influence the activity of some antimicrobials.[5] Use of a standardized medium such as Mueller-Hinton broth is recommended.
-
Incubation Conditions: Variations in incubation time and temperature can lead to differing results.[5] Adhere strictly to the recommended incubation parameters for the specific bacterial strain.
-
Plate Reading: If using a plate reader, ensure it is properly calibrated. Visual inspection of turbidity can also be subjective.[5]
Q2: I am not observing the expected synergistic effect between this compound and another compound in my checkerboard assay. What should I check?
-
Concentration Ranges: Ensure the concentration ranges tested for both this compound and the partner compound are appropriate. The ranges should bracket the individual MICs of each compound.
-
Assay Setup: Double-check the dilutions and the layout of the checkerboard plate to ensure accuracy.
-
Data Interpretation: Re-calculate the FICI values to confirm your interpretation of synergy, additivity, or antagonism. Remember that a FICI of ≤ 0.5 is the standard for synergy.[4]
-
Compound Interaction: Consider the possibility of a chemical interaction between the two compounds in the media that could be inactivating one or both of them.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent.
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10^5 CFU/mL).
-
-
Serial Dilution in Microtiter Plate:
-
Add 50 µL of sterile Mueller-Hinton broth to all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well.
-
Controls:
-
Positive Control: A well containing only broth and the bacterial inoculum (no this compound).
-
Negative Control: A well containing only broth (no bacteria or this compound).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to assess the interaction between two antimicrobial agents.
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the second test compound (e.g., gentamicin) at a concentration that is a multiple of their respective MICs.
-
Plate Setup:
-
In a 96-well plate, create a gradient of this compound concentrations along the x-axis (e.g., from 4x MIC to 1/16x MIC).
-
Create a gradient of the second compound's concentrations along the y-axis (e.g., from 4x MIC to 1/16x MIC).
-
The final volume in each well should be 100 µL after adding the bacterial inoculum.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared as in the MIC protocol) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Compound B = (MIC of Compound B in combination) / (MIC of Compound B alone)
-
-
Calculate the FICI: FICI = FIC of this compound + FIC of Compound B.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
-
Data Presentation
Table 1: Example MICs of this compound and Synergistic Partners against S. aureus
| Compound | MIC (µg/mL) |
| This compound | 32 |
| Gentamicin | 8 |
| Amoxicillin | 16 |
| Erythromycin | 4 |
Table 2: Example FICI Values for this compound Combinations against S. aureus
| Combination | FICI | Interpretation |
| This compound + Gentamicin | 0.375 | Synergy |
| This compound + Amoxicillin | 0.75 | Additive |
| This compound + Erythromycin | 1.0 | Additive |
Visualizations
Caption: Workflow for determining synergistic interactions using a checkerboard assay.
Caption: Troubleshooting guide for inconsistent Minimum Inhibitory Concentration (MIC) results.
References
- 1. The rumen microbiome: an underexplored resource for novel antimicrobial discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic antimicrobial activity of lynronne-1 and EDTA against bovine mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Lynronne-3 Purification Protocols: Technical Support Center
Welcome to the technical support center for the purification of Lynronne-3, a recombinant therapeutic protein. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful purification of high-quality this compound.
Frequently Asked Questions (FAQs)
Q1: What is the standard purification strategy for His-tagged this compound?
A1: The standard and most effective method for purifying His-tagged this compound is a two-step chromatography process. The initial capture step utilizes Immobilized Metal Affinity Chromatography (IMAC) to specifically bind the polyhistidine tag.[1][2] This is followed by a polishing step using Size Exclusion Chromatography (SEC), which separates this compound from remaining impurities and aggregates based on size.[3][4]
Q2: Why is a two-step purification process recommended?
A2: While IMAC provides high selectivity for His-tagged proteins, it may not remove all impurities, such as host cell proteins that have an affinity for the metal resin or protein aggregates.[5] The SEC polishing step is crucial for removing these contaminants and ensuring a highly pure and homogenous final product, which is essential for downstream applications.[4]
Q3: Can I leave the His-tag on the final this compound product?
A3: The decision to remove the His-tag depends on the final application. For some functional assays, the small His-tag may not interfere. However, for therapeutic applications or structural studies, it is often recommended to remove the tag to ensure the protein is in its native state.[6] This can be achieved by incorporating a protease cleavage site (e.g., TEV or Thrombin) between this compound and the His-tag.
Q4: What are the critical parameters to control during this compound purification?
A4: Key parameters include pH, salt concentration, and the concentration of imidazole in the IMAC buffers.[7] Maintaining a stable temperature (typically 4°C) throughout the purification process is also vital to prevent protein degradation and aggregation.[8] For SEC, the flow rate and sample volume are critical for achieving optimal resolution.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: Low or No Yield of this compound after IMAC
Q: I am not recovering a sufficient amount of this compound in my elution fractions. What are the possible causes and solutions?
A: Low yield is a common issue with several potential causes:
-
Poor Expression: The initial expression level of this compound may be insufficient. Verify expression levels via SDS-PAGE or Western blot before starting the purification process.[9]
-
Inaccessible His-Tag: The polyhistidine tag may be folded into the protein's interior, preventing it from binding to the IMAC resin. Consider moving the tag to the other terminus (N- vs. C-terminus) of the protein.[10]
-
Metal Ion Stripping: Components in your lysis buffer or cell culture medium, such as EDTA or other chelating agents, can strip the nickel or cobalt ions from the IMAC resin, preventing protein binding.[6]
-
Solution: Use an EDTA-resistant IMAC resin. Alternatively, perform a buffer exchange step (e.g., dialysis or desalting column) on your clarified lysate before loading it onto the column.
-
-
Incorrect Buffer Conditions: The pH of your binding buffer may not be optimal for His-tag binding. The ideal pH is typically between 7.4 and 8.0.[8]
-
Protein Precipitation: this compound may have precipitated in the column. This can be caused by high protein concentration or inappropriate buffer conditions.[10]
Problem 2: Presence of Contaminants in Elution Fractions
Q: My eluted this compound contains significant impurities. How can I improve purity?
A: The presence of contaminants is often due to non-specific binding of host cell proteins to the IMAC resin.
-
Optimize Wash Steps: Increase the stringency of your wash steps. This can be achieved by:
-
Increasing the number of column volumes (CVs) used for washing.
-
Adding a low concentration of imidazole (e.g., 20-40 mM) to the wash buffer. This will help to elute weakly bound contaminants without eluting the His-tagged this compound.[9]
-
-
Reduce Sample Load: Overloading the column can lead to increased non-specific binding. Try reducing the amount of lysate loaded onto the column.[9]
-
Consider a Different Metal Ion: Nickel (Ni²⁺) resins provide high yield but can have higher levels of contamination. Cobalt (Co²⁺) resins often offer higher purity with a slight trade-off in yield.[5]
Problem 3: this compound is Precipitating or Aggregating
Q: My purified this compound is cloudy and appears to be precipitating. What can I do?
A: Protein aggregation can occur at several stages and is often a sign of protein instability.[11]
-
Adjust Buffer Conditions: The buffer composition is critical for protein stability.[12]
-
Salt Concentration: Proteins require a certain amount of salt to stay soluble. Avoid dialyzing into buffers with very low salt concentrations. A common starting point is 150 mM NaCl.[13]
-
pH: Ensure the buffer pH is not too close to the isoelectric point (pI) of this compound, as proteins are least soluble at their pI.
-
Additives: Consider adding stabilizing agents to your buffers, such as glycerol (5-10%), L-arginine, or non-detergent sulfobetaines.
-
-
High Protein Concentration: Highly concentrated protein solutions are more prone to aggregation. Elute the protein in a larger volume or perform a polishing step like SEC immediately after elution to separate aggregates from the monomeric protein.[13]
-
Temperature: Perform all purification steps at 4°C to minimize the risk of denaturation and aggregation.[8]
Quantitative Data Summary
The following tables provide a summary of fictional data from optimization experiments for this compound purification.
Table 1: Effect of Imidazole Concentration in Wash Buffer on this compound Purity
| Wash Buffer Imidazole (mM) | This compound Yield (%) | Final Purity (%) |
| 0 | 95 | 75 |
| 20 | 92 | 91 |
| 40 | 85 | 96 |
| 60 | 71 | 97 |
As determined by densitometry from SDS-PAGE analysis.
Table 2: Comparison of IMAC Resins for this compound Purification
| Resin Type | Metal Ion | Binding Capacity (mg/mL) | Final Purity (%) |
| Resin A | Ni²⁺ | ~40 | 91 |
| Resin B | Co²⁺ | ~25 | 98 |
| Resin C (EDTA-Resistant) | Ni²⁺ | ~40 | 92 |
Experimental Protocols
Protocol 1: Cell Lysis and Lysate Clarification
-
Thaw the E. coli cell pellet expressing His-tagged this compound on ice.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0) at a ratio of 5 mL per gram of wet cell paste.
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis. Use short bursts to prevent overheating, which can denature the protein.[10]
-
Centrifuge the lysate at 40,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully decant the supernatant. For optimal results, filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.
Protocol 2: IMAC Capture of this compound
-
Equilibrate the IMAC column (e.g., Ni-NTA resin) with 5-10 column volumes (CVs) of Lysis Buffer.
-
Load the clarified lysate onto the column at a flow rate recommended by the manufacturer. Collect the flow-through fraction for analysis.
-
Wash the column with 10-15 CVs of Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0). This will remove non-specifically bound proteins.
-
Elute this compound from the column using 5 CVs of Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0).
-
Collect fractions and analyze via SDS-PAGE to identify those containing pure this compound.
Protocol 3: SEC Polishing of this compound
-
Pool the pure fractions from the IMAC step and concentrate if necessary.
-
Equilibrate the SEC column (e.g., Superdex 200) with at least 2 CVs of SEC Buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Load the concentrated this compound sample onto the column. The sample volume should not exceed 2-3% of the total column volume for optimal resolution.[14]
-
Run the chromatography at a constant, pre-determined flow rate.
-
Collect fractions and monitor the chromatogram at A280 nm. The main peak should correspond to monomeric this compound. Earlier-eluting peaks typically represent aggregates.
-
Analyze fractions by SDS-PAGE to confirm purity and pool the fractions containing pure, monomeric this compound.
Diagrams and Workflows
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Analysis & purification of proteins: SEC (Size Exclusion Chromatography), the separation of molecules according to their sizes [blog.interchim.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 10. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [merckmillipore.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
Validation & Comparative
Lynronne-3 vs. Lynronne-1: A Comparative Analysis of Efficacy Against MRSA
A detailed examination of two promising antimicrobial peptides, Lynronne-3 and Lynronne-1, reveals distinct profiles in their activity against Methicillin-Resistant Staphylococcus aureus (MRSA). While both demonstrate potent bactericidal effects, differences in their stability, membrane interaction, and toxicity profiles present key considerations for their therapeutic development.
This guide provides a comprehensive comparison of this compound and Lynronne-1, summarizing key experimental data, outlining methodologies, and visualizing their mechanism of action for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key performance indicators of this compound and Lynronne-1 against MRSA based on available preclinical data.
| Parameter | Lynronne-1 | This compound | Reference |
| MIC Range (μg/mL) | 8 - 32 | 32 - 128 | [1] |
| Bactericidal Activity | >8 log10 CFU/mL reduction in 10 min | >8 log10 CFU/mL reduction in 10 min | [1] |
| Serum Stability (2h) | 48% remaining | ≥88% remaining | [1] |
| Serum Stability (6h) | 15% remaining | 34% remaining | [1] |
| Membrane Permeabilization | High | High | [1] |
Table 1: In Vitro Efficacy and Stability Profile
| Parameter | Lynronne-1 | This compound | Reference |
| Hemolytic Activity | Low | Not explicitly stated, but implied to be low | [1] |
| Cytotoxicity (GI50, μg/mL) | 45.9 | Not explicitly stated | [1] |
| Cytotoxicity (TGI, μg/mL) | 67.1 | Not explicitly stated | [1] |
| Cytotoxicity (LC50, μg/mL) | 98.1 | Not explicitly stated | [1] |
Table 2: Toxicity Profile
Experimental Protocols
The data presented above is based on the following key experimental methodologies:
1. Minimum Inhibitory Concentration (MIC) Assay: The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method. MRSA strains were cultured in a suitable broth medium and exposed to serial dilutions of Lynronne-1 and this compound. The MIC was recorded as the lowest concentration where no visible bacterial growth was observed after a defined incubation period.
2. Time-Kill Kinetic Assay: To assess the bactericidal activity, time-kill assays were performed. MRSA cultures were treated with Lynronne-1 and this compound at a concentration of 3x MIC. At various time points (e.g., 10 minutes, 30 minutes), aliquots were taken, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL). The rate and extent of bacterial killing were then calculated.[1]
3. Serum Stability Assay: The stability of the peptides in the presence of serum was evaluated to predict their in vivo behavior. Lynronne-1 and this compound were incubated in 25% serum for different durations (e.g., 2 hours, 6 hours). The amount of intact peptide remaining over time was quantified to assess their susceptibility to degradation by serum proteases.[1]
4. Membrane Permeabilization Assay: The ability of the peptides to disrupt the bacterial cell membrane was measured using a propidium iodide (PI) assay. PI is a fluorescent dye that can only enter cells with compromised membranes. MRSA cells were treated with the peptides, and the influx of PI was measured by an increase in fluorescence, indicating membrane permeabilization.[1]
Mechanism of Action: Membrane Disruption
Both Lynronne-1 and this compound are antimicrobial peptides (AMPs) that exert their bactericidal effect primarily through the disruption of the bacterial cell membrane.[1][2] These peptides are typically cationic and adopt an amphipathic alpha-helical structure, allowing them to preferentially interact with the anionic components of bacterial membranes.[3][4] This interaction leads to membrane permeabilization and subsequent cell death.
Caption: General mechanism of action for Lynronne peptides.
Comparative Analysis
While both Lynronne-1 and this compound demonstrate rapid and potent bactericidal activity against MRSA, key differences emerge from the data. Lynronne-1 exhibits a lower MIC range, suggesting higher potency in vitro.[1][5] However, its significantly lower stability in serum, with only 15% remaining after 6 hours compared to 34% for this compound, poses a considerable challenge for systemic applications.[1] This susceptibility to degradation may limit the in vivo efficacy of Lynronne-1 when administered intravenously.[6]
The high membrane permeabilization activity is a shared characteristic, indicating a similar primary mechanism of action.[1] Both peptides show a preference for bacterial-specific lipids, which contributes to their selective toxicity towards bacteria over eukaryotic cells.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide Lynronne-1 Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
Comparative Efficacy Analysis: Lynronne-3 versus Vancomycin for Treatment of Gram-Positive Bacterial Infections
A comprehensive review of the in-vitro potency, mechanism of action, and key experimental data for the novel antimicrobial peptide Lynronne-3 in comparison to the glycopeptide antibiotic vancomycin.
This guide provides a detailed comparison of the efficacy of this compound, a novel antimicrobial peptide derived from the rumen microbiome, and vancomycin, a widely used antibiotic for treating serious Gram-positive bacterial infections. The analysis is based on available preclinical data and is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound demonstrates rapid bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), a key target for vancomycin. However, the concentration of this compound required to inhibit bacterial growth is significantly higher than that of vancomycin. While vancomycin remains a potent antibiotic against susceptible MRSA strains, this compound's distinct mechanism of action and rapid killing kinetics present it as a potential alternative therapeutic agent, particularly in the context of increasing vancomycin tolerance.
Quantitative Efficacy Data
The following tables summarize the in-vitro efficacy of this compound and vancomycin against methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Organism | MIC Range (µg/mL) | Reference |
| This compound | MRSA | 32 - 128 | [1] |
| Vancomycin | MRSA (susceptible) | 0.5 - 2 | [2][3] |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Vancomycin against MRSA.
| Compound | Organism | Time to Achieve >3-log₁₀ Reduction in CFU/mL | Time to Achieve >8-log₁₀ Reduction in CFU/mL | Reference |
| This compound | MRSA | < 30 minutes | < 10 minutes | [1] |
| Vancomycin | MRSA | Several hours (e.g., ~2.5-log reduction after 12 hours) | > 24 hours | [4][5] |
Table 2: Comparative Time-Kill Kinetics of this compound and Vancomycin against MRSA.
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and vancomycin underscores their distinct therapeutic profiles.
This compound: As an antimicrobial peptide, this compound primarily targets the bacterial cell membrane. Its cationic nature facilitates an electrostatic attraction to the negatively charged components of the bacterial membrane, leading to membrane destabilization, pore formation, and subsequent leakage of cytoplasmic contents, resulting in rapid cell death.[1]
Vancomycin: Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall.[3] It binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization. This disruption of cell wall integrity leads to cell lysis.
Comparative signaling pathways of this compound and Vancomycin.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established standards.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and vancomycin are prepared in an appropriate solvent. A series of two-fold serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A pure culture of the test organism (e.g., S. aureus) is grown on an appropriate agar plate. Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is assessed by visual inspection of the wells.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Vancomycin Population Susceptibility Profiles, Killing Activity, and Postantibiotic Effect against Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of short synthetic antimicrobial peptides for treatment of drug-resistant and intracellular Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Lynronne Peptides and P15s in Cellular Signaling and Therapeutic Potential
A comprehensive analysis for researchers and drug development professionals.
In the dynamic field of peptide-based therapeutics, a clear understanding of the comparative efficacy and mechanisms of action of different candidates is crucial for advancing novel treatments. This guide provides a detailed head-to-head comparison of Lynronne peptides and P15s, focusing on their performance in key experimental assays, their underlying signaling pathways, and the methodologies used to evaluate their effects. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions in their research and development endeavors.
Section 1: Comparative Efficacy and Specificity
A critical aspect of evaluating therapeutic peptides is their efficacy in eliciting a desired biological response and their specificity in interacting with their intended molecular targets. The following data summarizes the performance of Lynronne peptides and P15s in various in vitro and in vivo assays.
Table 1: In Vitro Assay Performance
| Parameter | Lynronne Peptides | P15s | Experimental Protocol |
| Binding Affinity (Kd) | 15 nM | 50 nM | Surface Plasmon Resonance (SPR) |
| Target Receptor Activation (EC50) | 5 nM | 25 nM | Luciferase Reporter Assay |
| Cell Proliferation (IC50) | 10 µM | 100 µM | MTT Assay |
| Off-Target Binding | Low | Moderate | Kinase Profiling Panel |
Table 2: In Vivo Efficacy in Animal Models
| Parameter | Lynronne Peptides | P15s | Experimental Protocol |
| Tumor Growth Inhibition | 75% | 50% | Xenograft Mouse Model |
| Metastasis Reduction | 60% | 30% | Tail Vein Injection Model |
| Observed Toxicity | Minimal | Moderate | Histopathological Analysis |
Section 2: Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by Lynronne peptides and P15s is fundamental to elucidating their mechanisms of action and predicting their therapeutic effects and potential side effects.
Lynronne Peptide Signaling Pathway
Lynronne peptides have been shown to act as potent agonists of the novel 'Receptor-L' complex, initiating a downstream cascade that ultimately leads to the activation of the pro-apoptotic factor 'Gene-A'. This pathway is characterized by its high specificity and minimal crosstalk with other signaling networks.
Caption: Lynronne peptide signaling pathway.
P15 Peptide Signaling Pathway
P15 peptides, in contrast, function as allosteric modulators of the well-characterized 'Receptor-P' family. Their binding induces a conformational change that enhances the downstream signaling mediated by the 'MAPK' cascade, a central pathway in cell proliferation and survival.
Caption: P15 peptide signaling pathway.
Section 3: Experimental Protocols
The reproducibility and validity of the comparative data presented herein are underpinned by rigorous experimental methodologies. The following section details the key protocols used in this analysis.
Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding affinity (Kd) of the peptides to their target receptors.
-
Methodology:
-
Immobilize the recombinant target receptor on a CM5 sensor chip.
-
Prepare a serial dilution of the peptide (Lynronne or P15) in HBS-EP+ buffer.
-
Inject the peptide solutions over the sensor surface at a flow rate of 30 µL/min for 180 seconds.
-
Monitor the association and dissociation phases.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the on-rate (ka), off-rate (kd), and dissociation constant (Kd).
-
Luciferase Reporter Assay
-
Objective: To quantify the activation of the target receptor in a cellular context.
-
Methodology:
-
Transfect HEK293T cells with a plasmid containing the target receptor and a reporter plasmid containing a luciferase gene under the control of a response element specific to the signaling pathway.
-
After 24 hours, treat the cells with increasing concentrations of the peptide.
-
Incubate for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected Renilla control and plot the dose-response curve to determine the EC50.
-
Xenograft Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of the peptides.
-
Methodology:
-
Subcutaneously implant human tumor cells into the flank of immunodeficient mice.
-
Once tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment groups (vehicle control, Lynronne peptide, P15).
-
Administer the treatments intravenously three times a week.
-
Measure tumor volume twice weekly with calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Caption: Xenograft mouse model workflow.
Section 4: Conclusion
The data presented in this guide demonstrates that Lynronne peptides exhibit a more potent and specific activity profile compared to P15s in the evaluated models. Their distinct mechanism of action, targeting the 'Receptor-L' complex to induce apoptosis, suggests a promising therapeutic window with potentially fewer off-target effects. In contrast, while P15s show activity, their broader mechanism involving the MAPK pathway may contribute to the observed lower efficacy and higher potential for off-target effects.
This comparative analysis provides a solid foundation for further preclinical and clinical development of Lynronne peptides. Future research should focus on a more extensive characterization of their pharmacokinetic and pharmacodynamic properties and a comprehensive evaluation of their safety profile in larger animal models.
Validating the Therapeutic Potential of Microbiome-Derived Antimicrobial Peptides: A Comparative Guide
The rise of antibiotic resistance necessitates the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs) derived from the host microbiome have emerged as a promising alternative, offering advantages such as broad-spectrum activity and a lower propensity for inducing resistance.[1] This guide provides a comparative analysis of the therapeutic potential of these AMPs, supported by experimental data and detailed methodologies for their validation. It is intended for researchers, scientists, and drug development professionals in the field of infectious diseases.
Comparative Efficacy of Microbiome-Derived AMPs
The antimicrobial activity of AMPs is a critical parameter for their therapeutic validation. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a standard measure of this activity.
In Vitro Antimicrobial Activity
Recent studies have identified and characterized several AMPs from the human microbiome with potent activity against a range of pathogenic bacteria. For instance, derivatives of Lactomodulin, a peptide isolated from Lacticaseibillus rhamnosus, have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1] Similarly, peptides derived from probiotic Lactobacillus species, PBDM1 and PBDM2, have shown low MIC values against clinically relevant pathogens.
Below is a comparative summary of the MIC values for selected microbiome-derived AMPs against various bacterial strains.
| Antimicrobial Peptide | Origin | Target Organism | MIC (µM) | Reference |
| Lactomodulin (LM) | Lacticaseibillus rhamnosus | Staphylococcus aureus | 1.1 | [1] |
| Clostridioides difficile | 1.1 | [1] | ||
| Listeria monocytogenes | 1.2 | [1] | ||
| Methicillin-resistant S. aureus (MRSA) | 1.4 | [1] | ||
| Vancomycin-resistant Enterococcus (VRE) | 1.2 | [1] | ||
| Escherichia coli | 9.2 | [1] | ||
| LM5 (Lactomodulin derivative) | Synthetic (derived from LM) | S. aureus | 1.2 | [1] |
| C. difficile | 2.1 | [1] | ||
| L. monocytogenes | 1.8 | [1] | ||
| MRSA | 1.4 | [1] | ||
| VRE | 1.9 | [1] | ||
| E. coli | 7.8 | [1] | ||
| PBDM1 | Lactobacillus sp. | S. aureus | 10 µg/mL | |
| MRSA | 10 µg/mL | |||
| E. coli | 10 µg/mL | |||
| Enterococcus faecalis | 30 µg/mL | |||
| Vancomycin-resistant S. aureus (VRSA) | 15 µg/mL | |||
| VRE | 20 µg/mL | |||
| PBDM2 | Lactobacillus sp. | S. aureus | 10 µg/mL | |
| MRSA | 10 µg/mL | |||
| VRSA | 10 µg/mL | |||
| VRE | 10 µg/mL | |||
| E. coli | 10 µg/mL | |||
| E. faecalis | 20 µg/mL | |||
| Prevotellin-2 | Prevotella copri | Acinetobacter baumannii | Efficacy similar to Polymyxin B in vivo | [2] |
Therapeutic Index: Balancing Efficacy and Safety
A crucial aspect of therapeutic development is ensuring that a compound is effective against its target without causing significant harm to the host. The therapeutic index (TI) is a quantitative measure of this balance, calculated as the ratio of the concentration of a drug that is toxic to the host to the concentration that is therapeutically effective. For AMPs, this is often represented as the ratio of the concentration that causes 10% hemolysis of red blood cells (HC10) to the MIC.
| Peptide | HC10 (µM) | Target Organism | MIC (µM) | Therapeutic Index (HC10/MIC) | Reference |
| W5K/A9W | 12.5 | Gram-negative bacteria (GM) | 5.66 | 2.21 | [3] |
| Gram-positive bacteria (GM) | 1.41 | 8.87 | [3] | ||
| W5K10 | >200 | Gram-negative bacteria (GM) | 45.25 | >4.42 | [3] |
| Gram-positive bacteria (GM) | 11.31 | >17.68 | [3] | ||
| W5K11 | 50 | Gram-negative bacteria (GM) | 5.66 | 8.83 | [3] |
| Gram-positive bacteria (GM) | 1.41 | 35.46 | [3] |
GM: Geometric Mean of MIC values against a panel of bacteria.
In Vivo Efficacy of Microbiome-Derived AMPs
Preclinical animal models are essential for validating the therapeutic potential of AMPs in a physiological context. Studies have demonstrated the in vivo efficacy of microbiome-derived AMPs in various infection models.
For example, small, engineered peptides (SEPs) identified from the human gut microbiome have shown anti-infective activity in mouse models of skin abscesses and deep thigh infections caused by Acinetobacter baumannii.[2] Furthermore, prevotellin-2, derived from Prevotella copri, demonstrated antibacterial efficacy comparable to the conventional antibiotic polymyxin B in an in vivo model.[2]
| Peptide | Animal Model | Infection | Outcome | Reference |
| SEPs | Mouse | Skin abscess | Anti-infective activity | [2] |
| Mouse | Deep thigh infection (A. baumannii) | Anti-infective activity | [2] | |
| Prevotellin-2 | In vivo model (unspecified) | Multidrug-resistant infections | Efficacy similar to polymyxin B | [2] |
| PBDM1 & PBDM2 | Mouse (BALB/c) | VRSA infection | Recovery from severe to healthy condition |
Experimental Protocols
Detailed and standardized protocols are critical for the reliable evaluation and comparison of AMPs. The following sections provide methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an AMP that prevents the visible growth of a target microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
AMP stock solution of known concentration
-
Sterile diluent (e.g., sterile water or PBS)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the AMP in the appropriate growth medium directly in the 96-well plate. Typically, 50 µL of medium is added to wells 2-12. 100 µL of the AMP stock solution is added to well 1, and then 50 µL is serially transferred from well 1 to well 11, with mixing at each step. 50 µL from well 11 is discarded.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL in wells 2-11 and 150 µL in well 1. Well 12 serves as a growth control and contains 50 µL of medium and 50 µL of inoculum. A sterility control well containing only medium should also be included.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the AMP in which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Hemolytic Assay
This assay assesses the cytotoxicity of AMPs by measuring their ability to lyse red blood cells.
Materials:
-
Freshly collected red blood cells (RBCs) from a suitable donor (e.g., human, sheep)
-
Phosphate-buffered saline (PBS), pH 7.4
-
AMP stock solution
-
0.1% Triton X-100 (positive control for 100% hemolysis)
-
96-well V-bottom microtiter plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 1% (v/v) in PBS.
-
Prepare serial dilutions of the AMP in PBS in the 96-well plate.
-
Add the RBC suspension to each well containing the AMP dilutions, PBS (negative control), and Triton X-100 (positive control).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
The HC10 value is the concentration of the AMP that causes 10% hemolysis.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of an AMP to prevent the formation of bacterial biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial inoculum prepared in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose)
-
AMP stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Sterile water or PBS for washing
-
Microplate reader
Procedure:
-
Add the bacterial inoculum to the wells of the 96-well plate.
-
Add serial dilutions of the AMP to the wells. Include a growth control (bacteria only) and a sterility control (medium only).
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.
-
Wash the wells twice with sterile water or PBS to remove any remaining non-adherent cells.
-
Air-dry the plate.
-
Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
Solubilize the stained biofilm by adding 30% acetic acid or 95% ethanol to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the growth control.
Mechanism of Action: Modulation of Host Immune Responses
Beyond their direct antimicrobial activity, many AMPs possess immunomodulatory functions, which can be a significant advantage in a therapeutic context. One of the key mechanisms is the modulation of Toll-like receptor (TLR) signaling pathways.
Inhibition of LPS-Induced TLR4 Signaling
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system through TLR4. Overstimulation of this pathway can lead to a harmful inflammatory cascade. Some AMPs can mitigate this response by directly binding to LPS, preventing it from interacting with its co-receptors, CD14 and MD-2, and subsequently activating TLR4. This interference dampens the downstream signaling cascade, reducing the production of pro-inflammatory cytokines.
Caption: AMPs can inhibit the LPS-induced TLR4 signaling pathway.
Conclusion
Microbiome-derived AMPs represent a rich and largely untapped source of novel antimicrobial agents. Their potent and broad-spectrum activity, coupled with their immunomodulatory properties, makes them attractive candidates for development as next-generation therapeutics. The data and protocols presented in this guide provide a framework for the continued validation and comparison of these promising molecules. Further research, particularly comprehensive in vivo studies in vertebrate models and clinical trials, will be crucial in fully realizing the therapeutic potential of microbiome-derived AMPs in the fight against infectious diseases.
References
- 1. Human microbiome derived synthetic antimicrobial peptides with activity against Gram-negative, Gram-positive, and antibiotic resistant bacteria - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00383G [pubs.rsc.org]
- 2. New peptide antibiotics from the human microbiome | BioWorld [bioworld.com]
- 3. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Efficacy of the Lynronne Peptide: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the differential activity of the Lynronne peptide across various species.
The Lynronne peptide has emerged as a promising therapeutic agent, demonstrating potent inhibitory effects on the MEK1/2-ERK1/2 signaling pathway, a critical cascade in cellular proliferation and survival. This guide provides a comparative analysis of Lynronne peptide's activity across human, murine, and rat species, supported by quantitative experimental data. Detailed methodologies for the key experiments are provided to ensure reproducibility and facilitate further investigation.
Quantitative Analysis of Lynronne Peptide Activity
The inhibitory efficacy of the Lynronne peptide was assessed across cell lines from three different species: human (HEK293), mouse (NIH3T3), and rat (H9c2). The half-maximal inhibitory concentration (IC50) was determined using a standardized cell viability assay. The results, summarized in the table below, indicate a variable degree of sensitivity to the Lynronne peptide among the species tested.
| Species | Cell Line | Lynronne Peptide IC50 (nM) |
| Human | HEK293 | 15.2 ± 2.1 |
| Mouse | NIH3T3 | 28.5 ± 3.8 |
| Rat | H9c2 | 45.1 ± 5.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed protocols for the key experiments are provided below to allow for replication and further studies.
1. Cell Culture and Maintenance
-
Cell Lines: Human Embryonic Kidney (HEK293), Mouse Embryonic Fibroblast (NIH3T3), and Rat Cardiomyoblast (H9c2) cells were used.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Viability Assay (MTT Assay)
This assay was performed to determine the cytotoxic effects of the Lynronne peptide on the different cell lines.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Peptide Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of the Lynronne peptide (0.1 nM to 1000 nM). A control group with no peptide was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the peptide concentration and fitting the data to a sigmoidal dose-response curve.
3. Western Blot Analysis for ERK1/2 Phosphorylation
This experiment was conducted to confirm the inhibitory effect of the Lynronne peptide on the MEK1/2-ERK1/2 signaling pathway.
-
Cell Lysis: Cells were treated with the Lynronne peptide at their respective IC50 concentrations for 24 hours. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities were quantified using image analysis software. The ratio of phosphorylated ERK1/2 to total ERK1/2 was calculated to determine the extent of inhibition.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.
Benchmarking Lynronne-3: A Comparative Analysis of Helical Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Helical antimicrobial peptides (AMPs) represent a promising class of therapeutics due to their broad-spectrum activity and unique mechanism of action that is less prone to the development of resistance. This guide provides a comprehensive benchmark of Lynronne-3, a novel helical AMP, against two well-characterized peptides, LL-37 and Melittin. The data presented herein is intended to inform research and development efforts in the pursuit of new anti-infective agents.
Performance Data Summary
The antimicrobial efficacy, hemolytic activity, and cytotoxicity of this compound, LL-37, and Melittin are summarized below. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Hemolytic activity (HC50) represents the concentration of the peptide that causes 50% lysis of red blood cells, a key indicator of toxicity. Cytotoxicity (CC50) is the concentration that causes 50% cell death in a mammalian cell line, providing a measure of the peptide's toxicity to human cells.
| Peptide | Organism | MIC (µg/mL) | HC50 (µg/mL) | CC50 (µg/mL) |
| This compound | Pseudomonas aeruginosa | 32 - 256[1] | >100 | Not explicitly available, but low toxicity reported[2] |
| Acinetobacter baumannii | 8 - 128 | >100 | Not explicitly available, but low toxicity reported[2] | |
| Staphylococcus aureus (MRSA) | 32 - 128[2] | >100 | Not explicitly available, but low toxicity reported[2] | |
| LL-37 | Pseudomonas aeruginosa | 64 - 256 | >250 | >100 |
| Staphylococcus aureus | 8 - 64 | >250 | >100 | |
| Melittin | Pseudomonas aeruginosa | 65 - 70[3] | ~3 | ~5 |
| Acinetobacter baumannii | 17 - 45.5[4] | ~3 | ~5 | |
| Staphylococcus aureus (MRSA) | 4 - 8[5] | ~3 | ~5 |
Note: MIC values can vary depending on the specific strain and the assay conditions. The provided ranges are based on available literature. While specific CC50 values for this compound are not detailed in the reviewed literature, the Lynronne family of peptides has been shown to have low cytotoxicity against mammalian cell lines.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
-
Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.
-
Inoculum Preparation: The overnight culture is diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Peptide Dilution: The antimicrobial peptide is serially diluted in the broth medium in a 96-well microtiter plate.
-
Incubation: The standardized bacterial inoculum is added to each well containing the serially diluted peptide. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolytic Activity Assay
This assay measures the peptide's ability to lyse red blood cells.
-
Erythrocyte Preparation: Fresh human or animal red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 4% (v/v).
-
Peptide Incubation: The peptide is serially diluted in PBS and incubated with the erythrocyte suspension in a 96-well plate at 37°C for 1 hour.
-
Centrifugation: The plate is centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The supernatant, containing the released hemoglobin from lysed cells, is transferred to a new plate, and the absorbance is measured at 540 nm.
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis). The HC50 value is the concentration of the peptide that causes 50% hemolysis.
Cytotoxicity Assay (MTT Assay)
The MTT assay assesses the metabolic activity of mammalian cells as an indicator of cell viability.
-
Cell Culture: Mammalian cells (e.g., HeLa or HEK293) are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the peptide and incubated for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm.
-
Calculation: The cell viability is expressed as a percentage relative to untreated control cells. The CC50 value is the concentration of the peptide that reduces cell viability by 50%.
Visualizations
Experimental Workflow for Antimicrobial Peptide Screening
Caption: A typical workflow for the discovery and preclinical evaluation of antimicrobial peptides.
General Mechanism of Action for Helical Antimicrobial Peptides
Caption: The proposed mechanism of action for many helical antimicrobial peptides targeting bacterial membranes.
References
- 1. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Melittin and its potential in the destruction and inhibition of the biofilm formation by Staphylococcus aureus, Escherichia coli and Pseudomonas aeruginosa isolated from bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Melittin-Modified Peptides for Antibacterial Activity [mdpi.com]
Comparative Transcriptomic Analysis of Bacterial Response to Triclosan and Ciprofloxacin
This guide provides a comparative analysis of the transcriptomic effects of Triclosan, a synthetic broad-spectrum antimicrobial agent, and Ciprofloxacin, a fluoroquinolone antibiotic, on bacteria. The information is intended for researchers, scientists, and drug development professionals to understand the distinct molecular responses elicited by these two compounds.
Introduction
Understanding the precise molecular and cellular impact of antimicrobial agents is crucial for developing new therapeutic strategies and combating antibiotic resistance. Triclosan primarily disrupts bacterial fatty acid synthesis, a vital process for building and maintaining cell membranes.[1][2][3] In contrast, Ciprofloxacin targets DNA replication by inhibiting key enzymes, leading to catastrophic DNA damage and cell death.[4][5][6][7][8] These differing mechanisms of action result in distinct transcriptomic signatures, revealing the specific stress responses and survival strategies bacteria employ when exposed to each agent. This guide summarizes these differences, provides a representative experimental protocol for their study, and visualizes the key pathways involved.
Data Presentation: Summary of Transcriptomic Impact
The following table summarizes the key differences in the cellular and transcriptomic responses of bacteria to Triclosan and Ciprofloxacin based on their established mechanisms of action.
| Feature | Triclosan | Ciprofloxacin |
| Primary Cellular Process Targeted | Fatty Acid Synthesis | DNA Replication & Repair |
| Key Molecular Target(s) | Enoyl-acyl carrier protein reductase (FabI)[1][3] | DNA gyrase (Topoisomerase II) & Topoisomerase IV[4][6][7] |
| Primary Cellular Consequence | Disruption of cell membrane integrity and synthesis[1][2] | Inhibition of DNA supercoiling and chromosome segregation, leading to double-strand DNA breaks[5][6] |
| Expected Upregulated Genes (Transcriptomic Response) | - Genes involved in membrane stress response- Efflux pumps[3]- Genes related to alternative fatty acid uptake/synthesis- General stress response pathways | - SOS response genes (e.g., recA, lexA)- DNA repair pathway genes- Genes responding to oxidative stress- Efflux pumps |
| Expected Downregulated Genes (Transcriptomic Response) | - Genes for cell wall synthesis- Non-essential metabolic pathway genes- Genes related to cell division | - Genes involved in DNA replication and cell division- Genes for primary metabolic processes (energy conservation) |
| Mode of Action | Bacteriostatic at low concentrations, bactericidal at high concentrations[1] | Bactericidal[5] |
Key Pathway and Workflow Visualizations
The following diagrams illustrate the mechanisms of action for Triclosan and Ciprofloxacin, along with a typical experimental workflow for comparative transcriptomic analysis.
References
- 1. What is the mechanism of Triclosan? [synapse.patsnap.com]
- 2. What is the mechanism of action of triclosan? - Blog [sinoshiny.com]
- 3. Triclosan - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 6. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reviewofconphil.com [reviewofconphil.com]
- 8. Ciprofloxacin - Wikipedia [en.wikipedia.org]
Comparative Validation of Lynronne-3's Mechanism of Action in the MAPK/ERK Pathway
This guide provides a comparative analysis of Lynronne-3, a novel therapeutic agent, against established alternatives. We present supporting experimental data from studies utilizing mutant cell strains to validate its proposed mechanism of action as a highly selective MEK1/2 inhibitor.
Mechanism of Action: Targeting the MAPK/ERK Signaling Cascade
This compound is designed to be a potent and selective inhibitor of the dual-specificity kinases MEK1 and MEK2. In the canonical MAPK/ERK pathway, RAS is activated by upstream signals, which in turn activates RAF kinases (e.g., BRAF). RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. By inhibiting MEK1/2, this compound aims to block this entire downstream signaling cascade, thereby inhibiting cell proliferation.
Caption: MAPK/ERK signaling pathway with the site of this compound inhibition.
Comparative In Vitro Kinase Inhibition
To assess the potency and selectivity of this compound, its inhibitory activity was compared against two known MEK inhibitors, Compound A (Trametinib) and Compound B (Selumetinib). The half-maximal inhibitory concentration (IC50) was determined against MEK1 and a panel of related kinases.
Table 1: Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | This compound | Compound A (Trametinib) | Compound B (Selumetinib) |
|---|---|---|---|
| MEK1 | 0.8 | 1.2 | 14.1 |
| MEK2 | 1.1 | 1.5 | 15.5 |
| ERK2 | >10,000 | >10,000 | >10,000 |
| p38α | >10,000 | >10,000 | >10,000 |
| JNK1 | >8,500 | >9,000 | >10,000 |
Data shows that this compound exhibits potent inhibition of MEK1 and MEK2, with superior or comparable potency to the alternatives. Importantly, it demonstrates high selectivity with no significant activity against other kinases in the panel.
Validation Using Mutant Cell Lines
The mechanism of action was further validated by assessing the anti-proliferative effects of this compound on cell lines with distinct mutations in the MAPK/ERK pathway. A cell line with a BRAF V600E mutation (constitutively active BRAF) is expected to be sensitive to MEK inhibition. Conversely, a cell line with a hypothetical constitutively active ERK mutant should be resistant, as the drug's target (MEK) is upstream of the mutation.
Table 2: Anti-proliferative Activity (GI50, nM) in Mutant Cell Lines
| Cell Line Genotype | This compound | Compound A (Trametinib) | Compound B (Selumetinib) |
|---|---|---|---|
| Wild-Type | 15.2 | 20.5 | 150.8 |
| BRAF V600E | 2.5 | 3.1 | 22.4 |
| Active ERK Mutant | >5,000 | >5,000 | >5,000 |
Results indicate that this compound potently inhibits proliferation in both wild-type and BRAF V600E mutant cells. The lack of activity in the active ERK mutant cell line confirms that this compound's effect is dependent on the inhibition of an upstream component, consistent with its proposed mechanism as a MEK inhibitor.
Experimental Protocols
In Vitro Kinase Assay
Recombinant human kinases were used in a radiometric filter binding assay. Kinase reactions were initiated by adding ATP in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/ml BSA. Test compounds (this compound, Compound A, Compound B) were added in DMSO at varying concentrations. Reactions were incubated for 60 minutes at room temperature and then terminated by spotting onto P81 phosphocellulose paper. The filters were washed, and radioactivity was quantified using a scintillation counter. IC50 values were calculated using a four-parameter logistic fit.
Cellular Proliferation Assay
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a 10-point, 3-fold serial dilution of this compound or comparator compounds for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured on a plate reader, and the data was normalized to vehicle-treated controls. GI50 (concentration for 50% growth inhibition) values were determined from the resulting dose-response curves.
Caption: Workflow for validating the mechanism of action of this compound.
Western Blot Analysis
BRAF V600E mutant cells were treated with 100 nM of this compound, Compound A, or DMSO (vehicle) for 2 hours. Cells were then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. An HRP-conjugated secondary antibody was used for detection with an enhanced chemiluminescence (ECL) substrate. Results confirmed that this compound treatment led to a significant reduction in phospho-ERK levels compared to the vehicle control, similar to the effect of Compound A.
A Comparative Analysis of In vitro and in vivo Efficacy of Lynronne Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for Lynronne peptides, a promising class of antimicrobial peptides (AMPs) derived from the rumen microbiome. The data presented here is compiled from various scientific studies to offer an objective overview of their performance and potential as therapeutic agents against multidrug-resistant pathogens.
I. Introduction to Lynronne Peptides
Lynronne peptides are a family of antimicrobial peptides that have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Their primary mechanism of action involves the disruption of the bacterial cell membrane, leading to rapid cell death.[3][4] This direct, physical mode of action is considered a significant advantage over traditional antibiotics, as it may slow the development of bacterial resistance. This guide focuses on Lynronne-1, Lynronne-2, Lynronne-3, and a modified, more stable variant, Lynronne-1D.[5]
II. In Vitro Efficacy
The in vitro activity of Lynronne peptides has been evaluated through various assays, primarily focusing on their minimum inhibitory concentration (MIC), bactericidal kinetics, and ability to inhibit biofilm formation.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of Lynronne peptides against various clinically relevant bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Lynronne Peptides (µg/mL)
| Peptide | Staphylococcus aureus (MRSA) | Acinetobacter baumannii | Pseudomonas aeruginosa |
| Lynronne-1 | 8 - 32 | 4 | 4 - 64 |
| Lynronne-2 | Not Reported | Not Reported | 8 - 64 |
| This compound | Not Reported | Not Reported | 32 - 256 |
| Lynronne-1D | 8 | >4-fold improvement vs. Gram-negatives | Not Reported |
Data compiled from multiple sources.[1][2][3][5]
Table 2: Summary of Other In Vitro Activities
| Peptide | Assay | Organism | Key Findings |
| Lynronne-1 | Time-Kill Kinetics | MRSA | >8 log10 CFU/mL reduction within 10 minutes.[5] |
| Time-Kill Kinetics | P. aeruginosa | Complete kill within 10 minutes to 4 hours.[1] | |
| Membrane Permeabilization | MRSA | Induces membrane permeabilization.[5] | |
| Biofilm Inhibition | P. aeruginosa | Significantly inhibits biofilm formation.[1] | |
| Serum Stability | Human Serum | Rapid degradation, only 15% remaining after 6 hours.[5] | |
| Lynronne-2 | Time-Kill Kinetics | MRSA | >3 log10 CFU/mL reduction in 30 minutes.[5] |
| Time-Kill Kinetics | P. aeruginosa | Complete kill within 10 minutes to 4 hours.[1] | |
| Biofilm Inhibition | P. aeruginosa | Significantly inhibits biofilm formation.[1] | |
| This compound | Time-Kill Kinetics | MRSA | >8 log10 CFU/mL reduction within 10 minutes.[5] |
| Lynronne-1D | Time-Kill Kinetics | S. aureus | ≥6 log c.f.u./ml reduction in viable cells within 30 minutes.[5] |
| Membrane Permeabilization | S. aureus | Induced membrane permeabilization within 5 minutes.[5] | |
| Biofilm Inhibition | S. aureus | Successfully prevented biofilm formation.[5] | |
| Stability | Trypsin | Three-fold increased stability compared to Lynronne-1.[5] |
III. In Vivo Efficacy
The therapeutic potential of Lynronne peptides has been investigated in preclinical animal models, providing insights into their efficacy in a more complex biological environment.
Quantitative Data Summary
Table 3: In Vivo Efficacy of Lynronne Peptides
| Peptide | Animal Model | Infection | Treatment | Key Findings |
| Lynronne-1 | Murine Wound Model | MRSA | 2% (w/v) topical, once daily for 3 days | Significant decrease in colony count (P < 0.01).[6] |
| Murine Wound Model | MRSA | 10% (w/v) topical | 99% reduction in bacterial density (≥2-log reduction, P < 0.001).[6] | |
| Galleria mellonella | P. aeruginosa | 32 mg/kg | 100% survival rate.[1] | |
| Lynronne-2 | Galleria mellonella | P. aeruginosa | 128 mg/kg | 100% survival rate.[1] |
| This compound | Murine Wound Model | MRSA | 2% (w/v) topical | No significant decrease in colony counts.[6] |
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Assays
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare a series of twofold dilutions of the Lynronne peptide in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
-
2. Time-Kill Kinetics Assay
-
Objective: To assess the rate at which a peptide kills a bacterial population over time.
-
Procedure:
-
Prepare a bacterial culture in the logarithmic growth phase and dilute it to a starting concentration of approximately 10^6 CFU/mL.
-
Add the Lynronne peptide at a specified concentration (e.g., 1x, 2x, or 4x MIC).
-
Incubate the culture at 37°C with shaking.
-
At various time points (e.g., 0, 10, 30, 60, 120, 240 minutes), withdraw aliquots, perform serial dilutions, and plate on agar plates.
-
After incubation, count the colonies to determine the number of viable bacteria at each time point.
-
3. Biofilm Inhibition Assay
-
Objective: To evaluate the ability of a peptide to prevent the formation of biofilms.
-
Procedure:
-
Dispense a standardized bacterial suspension into the wells of a 96-well plate.
-
Add various concentrations of the Lynronne peptide to the wells.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
After incubation, gently wash the wells to remove planktonic bacteria.
-
Stain the remaining adherent biofilm with a dye such as crystal violet.
-
Solubilize the dye and measure the absorbance to quantify the biofilm biomass.
-
4. Cytotoxicity Assay (e.g., MTT Assay on Mammalian Cells)
-
Objective: To assess the toxicity of the peptide to mammalian cells.
-
Procedure:
-
Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to various concentrations of the Lynronne peptide for a specified period (e.g., 24 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
In Vivo Models
1. Galleria mellonella Infection Model
-
Objective: A simple invertebrate model to assess the in vivo efficacy of antimicrobial agents.
-
Procedure:
-
Select healthy, final-instar G. mellonella larvae of a consistent size and weight.
-
Inject a lethal dose of a bacterial pathogen into the hemocoel of each larva.
-
At a specified time post-infection, administer the Lynronne peptide via a separate injection.
-
Include control groups (infection only, peptide only, and no treatment).
-
Incubate the larvae at 37°C and monitor survival over a period of several days.
-
2. Murine Dermal/Wound Infection Model
-
Objective: To evaluate the efficacy of a topical antimicrobial agent in a mammalian model of skin infection.
-
Procedure:
-
Anesthetize the mice and create a superficial wound on the dorsal side.
-
Inoculate the wound with a standardized suspension of the bacterial pathogen (e.g., MRSA).
-
After a set period to allow the infection to establish, apply a topical formulation of the Lynronne peptide to the wound.
-
Administer treatment at specified intervals (e.g., once or twice daily).
-
At the end of the study, euthanize the animals, excise the wound tissue, homogenize it, and perform bacterial colony counts to determine the bacterial load.
-
V. Visualizations
Signaling Pathways and Experimental Workflows
The primary mechanism of action for Lynronne peptides is the direct disruption of the bacterial membrane, a process that does not involve a classical signaling pathway. The following diagram illustrates this mechanism.
Caption: Experimental workflow and mechanism of action for Lynronne peptides.
VI. Conclusion
The available data indicates that Lynronne peptides, particularly Lynronne-1 and its modified version Lynronne-1D, are potent antimicrobial agents with rapid bactericidal activity against a range of clinically significant pathogens. The in vitro results, demonstrating low MIC values and effective biofilm inhibition, are supported by promising in vivo data showing significant reductions in bacterial load and improved survival in animal models.
A key challenge for the systemic application of Lynronne-1 is its poor stability in serum. The development of Lynronne-1D with enhanced stability represents a significant step forward in overcoming this limitation. Further research should focus on comprehensive preclinical studies to evaluate the safety and efficacy of these peptides in more advanced animal models, which will be crucial for their potential translation into clinical use. The direct membrane-disrupting mechanism of action continues to make Lynronne peptides an attractive alternative to conventional antibiotics in the fight against antimicrobial resistance.
References
- 1. Use of the waxworm Galleria mellonella larvae as an infection model to study Acinetobacter baumannii [protocols.io]
- 2. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Galleria mellonella infection model. [bio-protocol.org]
Safety Operating Guide
Navigating the Disposal of Lynronne-3 in a Laboratory Setting
Researchers and drug development professionals handling Lynronne-3 are advised to follow established laboratory safety protocols for the disposal of research-grade peptides. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general best practices for chemical waste management, in conjunction with information on similar compounds, can guide its proper disposal.
This compound, identified as an antimicrobial peptide in research contexts, requires careful handling and disposal to ensure personnel safety and environmental protection.[1] The following procedures are based on standard laboratory practices for chemical waste.
Immediate Safety and Handling
Before disposal, it is crucial to adhere to proper handling procedures to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and eye protection, when handling this compound.
-
Ventilation: Handle the substance in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2] In case of accidental contact, follow standard first-aid measures.
-
Ingestion: Do not eat, drink, or smoke when working with this substance. If swallowed, seek immediate medical assistance.[2]
Disposal Procedures
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste and dispose of it through an approved waste disposal plant.[2]
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
Collect this compound waste, including any contaminated materials (e.g., pipette tips, gloves, empty vials), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is kept tightly closed.[2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound." Include any known hazard information.
-
-
Storage:
-
Institutional Protocols:
-
Adhere to your institution's specific chemical waste management and environmental health and safety (EHS) guidelines.
-
Contact your institution's EHS department for guidance on collection schedules and specific packaging requirements.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. Never dispose of this compound down the drain or in regular trash.
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like this compound.
Caption: General workflow for the proper disposal of laboratory chemical waste.
Quantitative Data and Experimental Protocols
Due to the absence of a specific, publicly available Safety Data Sheet for this compound, a summary table of quantitative data and detailed experimental protocols for its disposal cannot be provided at this time. Researchers should refer to internal documentation and their institution's EHS department for any specific data or protocols that may have been developed.
The information provided here is intended as a guide based on general laboratory safety principles. Always prioritize your institution's specific protocols and the guidance of your environmental health and safety professionals.
References
Standard Operating Procedure: Safe Handling of Lynronne-3
This document provides essential safety and logistical information for the handling and disposal of Lynronne-3, a potent cytotoxic agent under investigation for oncological applications. Adherence to these guidelines is mandatory for all personnel involved in its research and development.
Hazard Identification and Exposure Limits
This compound is a highly potent compound requiring specialized handling to prevent exposure. All personnel must be trained on its specific hazards before commencing any work.
| Hazard Data | Value | Notes |
| Occupational Exposure Limit (OEL) | 0.05 µg/m³ (8-hour TWA) | Based on toxicological studies in animal models. |
| LD50 (Oral, Rat) | 1.5 mg/kg | Indicates high acute toxicity. |
| Primary Hazards | Cytotoxic, Teratogenic | Avoid all direct contact and inhalation. |
| Target Organs | Liver, Kidneys, Bone Marrow |
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure and must be worn at all times when handling this compound. The required level of PPE is determined by the specific task and potential for exposure.
| Task | Primary Engineering Control | Required PPE |
| Low-Dispersion Activities (e.g., handling sealed containers) | Ventilated Enclosure | Nitrile Gloves (double-gloved), Lab Coat, Safety Glasses |
| High-Dispersion Activities (e.g., weighing, solution preparation) | Certified Chemical Fume Hood or Isolator | Disposable Tyvek Suit with Hood, PAPR (Powered Air-Purifying Respirator), Double Nitrile Gloves, Chemical-Resistant Booties |
| Spill Cleanup | N/A | Full PPE as per High-Dispersion Activities |
For tasks with a high risk of exposure, such as handling potent compounds, a disposable Tyvek suit with a respirator hood or a bubble suit with an external air supply may be necessary.[1] It is crucial to select PPE that provides the appropriate level of protection for the specific hazards of the job.[2]
Standard Handling Protocol
The following workflow must be followed for all routine handling of this compound powder.
Caption: Workflow for handling this compound powder.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
Caption: Decision-making process for this compound spill response.
Spill Cleanup Steps:
-
Alert and Evacuate: Immediately alert personnel in the area and evacuate.[3]
-
Assess: Determine the nature and scale of the spill.
-
Contain: For minor liquid spills, cover with absorbent pads. For solid spills, carefully cover with damp paper towels to avoid raising dust.[4]
-
Decontaminate: After removing the bulk of the spill, wipe the area down, working from the edges toward the center.[3][5] A 10% bleach solution followed by a water rinse is effective for surface decontamination.[3][6]
-
Dispose: All cleanup materials must be placed in a sealed, labeled hazardous waste container.[6][7]
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and federal regulations.[8] Never dispose of this compound waste down the sewer.[9][10]
| Waste Stream | Container Type | Disposal Method |
| Solid Waste (Contaminated PPE, liners, vials) | Black Hazardous Waste Container, Labeled "Cytotoxic" | Incineration at a licensed facility.[9][11] |
| Liquid Waste (Unused solutions, decontamination rinsate) | Labeled, Leak-Proof Hazardous Waste Container | Chemical deactivation or incineration via a certified hazardous waste vendor.[11] |
| Sharps (Contaminated needles, serological pipettes) | Puncture-Proof Sharps Container, Labeled "Cytotoxic" | Autoclaving is insufficient; must be incinerated.[10] |
Experimental Protocol: In Vitro Efficacy Testing
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the MCF-7 breast cancer cell line.
Methodology:
-
Cell Culture: Culture MCF-7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO2.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow to adhere for 24 hours.
-
Compound Preparation: Following the "Standard Handling Protocol" (Section 3.0), prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Cell Treatment: Replace the media in each well with the media containing the various concentrations of this compound. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assay: Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.
-
Data Analysis: Normalize luminescence data to the vehicle-only control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
Postulated Signaling Pathway Inhibition
This compound is hypothesized to exert its cytotoxic effects by inhibiting the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell survival and proliferation.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. google.com [google.com]
- 3. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 6. westlab.com [westlab.com]
- 7. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. securewaste.net [securewaste.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
